Benzyl 4-amino-4-cyanopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-amino-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-11-14(16)6-8-17(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5H,6-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHDPIWPOMOSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682164 | |
| Record name | Benzyl 4-amino-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331281-15-3 | |
| Record name | Benzyl 4-amino-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 4-amino-4-cyanopiperidine-1-carboxylate
Disclaimer: Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a specialized chemical compound for which direct, comprehensive experimental data is not widely available in public literature. This guide provides a detailed overview based on the chemical properties of its structural analogues and established chemical principles. The information herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a piperidine derivative featuring a benzyl carbamate protecting group on the ring nitrogen, and geminal amino and cyano groups at the 4-position. This unique substitution pattern suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals, and the presence of amino and cyano functionalities offers multiple points for further chemical modification. 4-aminopiperidine derivatives, for instance, are recognized as a class of potent cognition-enhancing drugs[1].
Predicted Chemical Properties
The chemical properties of this compound can be inferred from its constituent parts and closely related analogues.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₄H₁₇N₃O₂ | Based on structural assembly. |
| Molecular Weight | 259.31 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic compounds. |
| Melting Point | Likely >100 °C | The presence of polar amino and cyano groups, along with the rigid piperidine ring, would likely result in a higher melting point compared to less substituted analogues. |
| Solubility | Soluble in organic solvents like DCM, Ethyl Acetate, and Methanol. Sparingly soluble in water. | The benzyl carbamate group imparts lipophilicity, while the amino and cyano groups add polarity. |
| Stability | Stable under standard conditions. Sensitive to strong acids and bases. The benzyl carbamate group can be cleaved by catalytic hydrogenation.[2] | The benzyl carbamate (Cbz) group is a common protecting group known for its stability under a range of conditions but is susceptible to specific deprotection methods.[2][3] |
Comparative Analysis with Analogues
To provide a more concrete foundation for the predicted properties, the following table summarizes the known properties of structurally related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Properties |
| Benzyl 4-oxopiperidine-1-carboxylate | 19099-93-5 | C₁₃H₁₅NO₃ | 233.26 | Melting Point: 38-41 °C; Boiling Point: 114-140 °C/0.25 mmHg; Density: 1.172 g/mL.[4] |
| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | C₁₃H₁₈N₂O₂ | 234.30 | Purity: ≥97%.[4] |
| 4-Aminopiperidine | 13035-19-3 | C₅H₁₂N₂ | 100.16 | Density: 0.945 g/mL; Refractive Index: n20/D 1.4910. |
| 4-Cyanopiperidine | 4395-98-6 | C₆H₁₀N₂ | 110.16 | Boiling Point: 226.4°C at 760 mmHg.[5] |
Proposed Synthetic Pathway and Experimental Protocol
The most plausible method for synthesizing this compound is via a Strecker synthesis, a well-established method for producing α-amino nitriles from aldehydes or ketones.[6][7][8][9][10] The starting material for this synthesis would be Benzyl 4-oxopiperidine-1-carboxylate.
Proposed Synthesis Workflow
Caption: Proposed one-pot Strecker synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from Benzyl 4-oxopiperidine-1-carboxylate.
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate (1 equivalent)
-
Ammonium chloride (NH₄Cl, 1.5 equivalents)
-
Potassium cyanide (KCN, 1.2 equivalents)
-
Ammonia solution (e.g., 28% in water)
-
Methanol or Ethanol
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Benzyl 4-oxopiperidine-1-carboxylate in methanol.
-
Addition of Reagents: To the stirred solution, add ammonium chloride followed by an aqueous solution of potassium cyanide. Then, add ammonia solution to the mixture. The reaction is typically stirred at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol.
-
Add water to the residue and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
The Benzyl Carbamate (Cbz) Protecting Group
The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis.[2][3]
-
Stability: It is stable to a variety of reaction conditions, including mildly acidic and basic environments.
-
Cleavage: The Cbz group is most commonly removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). This deprotection is typically clean and proceeds under neutral pH.[2] It can also be removed by strong Lewis acids.[11]
The presence of the Cbz group on the piperidine nitrogen makes it less nucleophilic, allowing for selective reactions at other sites of the molecule.[3]
Structural Relationships
The following diagram illustrates the structural relationship between the target compound and its key precursor and analogues.
Caption: Structural relationships of the target compound.
Safety and Handling
Given the absence of a specific safety data sheet for the target compound, precautions should be based on compounds with similar functionalities.
-
Toxicity: The presence of a cyano group suggests that the compound should be handled with care, as it may be toxic if ingested, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzyl carbamate - Wikipedia [en.wikipedia.org]
Benzyl 4-amino-4-cyanopiperidine-1-carboxylate molecular structure
An In-depth Technical Guide on the Molecular Structure of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate
Introduction
This compound is a substituted piperidine derivative. The core structure features a piperidine ring N-substituted with a benzyl carboxylate group, and the C4 position is geminally substituted with both an amino and a cyano group. This unique arrangement of functional groups suggests its potential as a versatile building block in medicinal chemistry and drug discovery. Piperidine scaffolds are prevalent in numerous pharmaceuticals, and the presence of a reactive cyano group and a nucleophilic amino group at a quaternary center offers opportunities for diverse chemical modifications.
This technical guide provides a theoretical overview of the molecular structure, physicochemical properties, a proposed synthetic pathway, and postulated analytical characterization of this compound.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is presented below. The key structural features include a benzyl carbamate protecting group on the piperidine nitrogen, and a geminal amino and cyano group at the 4-position.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes and Similar Compounds |
| Molecular Formula | C₁₄H₁₇N₃O₂ | Based on the chemical name. |
| Molecular Weight | 259.31 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Inferred from similar piperidine derivatives. |
| Melting Point | >130 °C (with decomposition)[1] | Similar gem-amino-cyano compounds can be unstable at elevated temperatures. 4-Anilino-1-benzyl-4-cyanopiperidine has a melting point >132°C (dec.).[1] |
| Boiling Point | Not available | Likely to decompose before boiling under atmospheric pressure. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and alcohols. | Based on general solubility of protected amino-nitrile compounds. |
| pKa | Amine (NH₂): ~8-9; Carbamate: Not applicable | Estimated based on typical pKa values for primary amines adjacent to a quaternary center. |
Proposed Synthesis Protocol
A plausible synthetic route to obtain this compound is a modified Strecker synthesis starting from a suitable piperidone precursor.
3.1. Overall Reaction Scheme
The synthesis can be envisioned in two main steps:
-
Formation of the protected piperidone precursor: Benzyl 4-oxopiperidine-1-carboxylate.
-
Strecker reaction on the ketone to introduce the amino and cyano groups.
3.2. Experimental Protocol
Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate
This precursor is commercially available or can be synthesized from 4-piperidone and benzyl chloroformate.
Step 2: Synthesis of this compound (Strecker Synthesis)
-
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate[2]
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ammonium hydroxide (aqueous ammonia, NH₄OH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol.
-
To this solution, add a solution of ammonium chloride (1.5 eq) in aqueous ammonia and stir for 30 minutes at room temperature. This step forms the imine intermediate in situ.
-
In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water.
-
Cool the reaction mixture containing the imine to 0-5 °C in an ice bath.
-
Slowly add the aqueous solution of sodium cyanide to the reaction mixture. Caution: Cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction to stir at room temperature overnight.
-
After the reaction is complete (monitored by TLC), add water to the mixture and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Proposed Analytical Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), ~3.5-3.8 (m, 4H, piperidine H2/H6), ~1.8-2.0 (m, 4H, piperidine H3/H5), ~1.7 (br s, 2H, -NH₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~155 (C=O, carbamate), ~136 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.8 (Ar-CH), ~120 (CN), ~67 (-CH₂-Ph), ~55 (C4), ~42 (piperidine C2/C6), ~35 (piperidine C3/H5). |
| FT-IR (KBr, cm⁻¹) | 3350-3250 (N-H stretch, amine), 2240 (C≡N stretch, nitrile), 1690 (C=O stretch, carbamate), 1600, 1490 (C=C stretch, aromatic).[3] |
| Mass Spectrometry (ESI+) | m/z 260.14 [M+H]⁺, 282.12 [M+Na]⁺. |
Potential Applications and Signaling Pathways
Substituted 4-aminopiperidine scaffolds are known to be biologically active. For instance, they have been investigated as inhibitors of SMYD3 methyltransferase, which is a therapeutic target in some cancers.[4] The presence of the amino and cyano groups in this compound makes it a valuable intermediate for the synthesis of more complex molecules that could potentially modulate various biological pathways.
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Conclusion
While direct experimental data for this compound is lacking, this guide provides a comprehensive theoretical framework for its molecular structure, properties, synthesis, and characterization based on well-established chemical principles and data from analogous compounds. The unique combination of functional groups in this molecule makes it an attractive target for synthesis and further investigation, particularly in the field of medicinal chemistry. The proposed synthetic route is feasible and relies on standard organic chemistry transformations. Experimental validation of the data presented herein is essential for future applications.
References
An In-Depth Technical Guide to the Synthesis of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthetic pathway for Benzyl 4-amino-4-cyanopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The core of this synthesis is a Strecker reaction, a well-established method for the formation of α-amino nitriles from a ketone, an amine source, and a cyanide source.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a one-pot Strecker synthesis. The key starting material is Benzyl 4-oxopiperidine-1-carboxylate. This is reacted with an ammonium salt, which serves as the amine source, and a cyanide salt to introduce the nitrile group. The reaction proceeds through the in-situ formation of an imine intermediate, which is then attacked by the cyanide ion to yield the final product.
Caption: Synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via a Strecker reaction.
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | 233.26 |
| Ammonium Chloride | NH4Cl | 53.49 |
| Potassium Cyanide | KCN | 65.12 |
| Methanol | CH4O | 32.04 |
| Water | H2O | 18.02 |
| Dichloromethane | CH2Cl2 | 84.93 |
| Sodium Sulfate (anhydrous) | Na2SO4 | 142.04 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol.
-
Addition of Reagents: To the stirred solution, add ammonium chloride (1.5 eq) and potassium cyanide (1.5 eq) dissolved in a minimal amount of water.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel.
Quantitative Data
Logical Relationship of the Strecker Synthesis
The Strecker synthesis is a three-component reaction. The logical flow of the reaction mechanism is as follows:
Benzyl 4-amino-4-cyanopiperidine-1-carboxylate: A Core Intermediate for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a pivotal synthetic intermediate in medicinal chemistry, primarily utilized in the development of innovative therapeutic agents. Its unique trifunctional piperidine scaffold, featuring an amino, a cyano, and a carbamate group, offers versatile handles for chemical modification, making it a valuable building block for constructing complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role as a precursor in the synthesis of high-value pharmaceutical targets, such as Janus kinase (JAK) and dipeptidyl peptidase-IV (DPP-IV) inhibitors. Detailed experimental protocols, structured data tables, and process visualizations are presented to facilitate its application in drug discovery and development.
Introduction
The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. The introduction of multiple functional groups onto the piperidine ring allows for the fine-tuning of physicochemical and pharmacological properties. This compound has emerged as a particularly useful intermediate due to the orthogonal reactivity of its functional groups. The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen provides stability and can be readily removed under specific conditions. The 4-amino and 4-cyano groups at the same carbon atom create a quaternary center that is a key structural feature in several biologically active molecules. This guide will delve into the synthetic pathways to access this intermediate and its subsequent elaboration into potential drug candidates.
Physicochemical Properties
While specific experimental data for this compound is not widely available in public literature, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Value |
| Molecular Formula | C₁₄H₁₇N₃O₂ |
| Molecular Weight | 259.31 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, methanol, and ethyl acetate. |
| Storage | Store in a cool, dry place, away from incompatible materials. |
Synthesis of this compound
The most plausible and widely applicable method for the synthesis of this compound is the Strecker synthesis . This one-pot, three-component reaction involves the condensation of a ketone with an amine and a cyanide source.
Synthetic Pathway
The synthesis commences from the readily available Benzyl 4-oxopiperidine-1-carboxylate.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed)
This protocol is a proposed method based on the general principles of the Strecker reaction and may require optimization.
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol.
-
Addition of Ammonia: To the stirred solution, add an excess of ammonia solution (e.g., 7N in methanol, 5-10 eq) at room temperature.
-
Addition of Cyanide Source: After a short period of stirring (e.g., 15-30 minutes), add a cyanide source such as sodium cyanide (1.2-1.5 eq) or trimethylsilyl cyanide (1.2-1.5 eq) portion-wise, while monitoring the temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity | >95% (after chromatography) |
Spectroscopic Characterization (Theoretical)
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | * 7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group. |
-
5.15 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
3.50-3.80 ppm (m, 4H): Piperidine ring protons adjacent to the nitrogen.
-
1.80-2.20 ppm (m, 4H): Piperidine ring protons at C2 and C6.
-
1.50-1.70 ppm (br s, 2H): Protons of the amino group (-NH₂). | | ¹³C NMR | * ~170 ppm: Carbonyl carbon of the carbamate.
-
~136 ppm: Quaternary aromatic carbon of the benzyl group.
-
128.5, 128.0, 127.8 ppm: Aromatic carbons of the benzyl group.
-
~120 ppm: Cyano group carbon (-C≡N).
-
~67 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).
-
~55 ppm: Quaternary carbon of the piperidine ring (C4).
-
~40-45 ppm: Piperidine ring carbons adjacent to the nitrogen. | | FTIR (cm⁻¹) | * ~3300-3400 cm⁻¹: N-H stretching of the primary amine.
-
~2240 cm⁻¹: C≡N stretching of the nitrile group.
-
~1690 cm⁻¹: C=O stretching of the carbamate.
-
~1600, 1495, 1455 cm⁻¹: Aromatic C=C stretching.
-
~1240 cm⁻¹: C-N stretching.
-
~1100 cm⁻¹: C-O stretching. | | Mass Spec (ESI-MS) | * [M+H]⁺: m/z 260.14 |
Applications in Drug Discovery
This compound is a valuable intermediate for the synthesis of inhibitors of key biological targets, including Janus kinases (JAKs) and dipeptidyl peptidase-IV (DPP-IV).
Intermediate for Janus Kinase (JAK) Inhibitors
JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. The 4-aminopiperidine scaffold is a common feature in many JAK inhibitors. The cyano group can be further elaborated or hydrolyzed to a carboxylic acid or amide, while the amino group can be functionalized to interact with the target protein.
Caption: High-level synthetic route to JAK inhibitors.
Precursor for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The 4-amino-4-cyanopiperidine moiety can serve as a key pharmacophore, with the cyano group often interacting with the active site of the DPP-IV enzyme.
Caption: General synthetic approach to DPP-IV inhibitors.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the development of novel pharmaceuticals. Its efficient synthesis via the Strecker reaction and the orthogonal reactivity of its functional groups provide a versatile platform for the creation of diverse chemical libraries for drug discovery. The applications highlighted in the synthesis of JAK and DPP-IV inhibitors underscore its relevance in modern medicinal chemistry. This technical guide serves as a valuable resource for researchers and professionals engaged in the design and synthesis of next-generation therapeutics.
Spectroscopic Analysis of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 4-amino-4-cyanopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.35 | m | 5H | Ar-H |
| ~ 5.15 | s | 2H | -O-CH₂ -Ph |
| ~ 4.0-4.2 | m | 2H | Piperidine CH ₑ (axial) |
| ~ 3.2-3.4 | m | 2H | Piperidine CH ₐ (equatorial) |
| ~ 2.0-2.2 | m | 2H | Piperidine CH ₑ (axial) |
| ~ 1.8-2.0 | m | 2H | Piperidine CH ₐ (equatorial) |
| ~ 1.7 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 | C =O (Carbamate) |
| ~ 136 | Ar-C (Quaternary) |
| ~ 128.5 | Ar-C H |
| ~ 128.0 | Ar-C H |
| ~ 127.8 | Ar-C H |
| ~ 120 | C ≡N |
| ~ 67.5 | -O-C H₂-Ph |
| ~ 52 | C -NH₂/CN (Quaternary) |
| ~ 44 | Piperidine C H₂ |
| ~ 35 | Piperidine C H₂ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H stretch (amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~ 2240 | Medium-Weak | C≡N stretch (nitrile) |
| ~ 1700 | Strong | C=O stretch (carbamate) |
| 1600, 1495 | Medium-Weak | C=C stretch (aromatic) |
| ~ 1240 | Strong | C-O stretch (carbamate) |
| ~ 1100 | Strong | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| [M+H]⁺ | Molecular Ion |
| [M-NH₂]⁺ | Loss of amino group |
| [M-CN]⁺ | Loss of cyano group |
| [M-C₇H₇]⁺ | Loss of benzyl group |
| [M-C₈H₇O₂]⁺ | Loss of benzyloxycarbonyl group |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for piperidine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the molecular weight of the compound.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide on the Solubility and Stability of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for the evaluation of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate. As there is limited publicly available data on this specific molecule, the following guide is based on established principles for analogous piperidine and carbamate-containing compounds. The experimental protocols described are generalized and should be adapted and validated for specific laboratory conditions and analytical instrumentation.
Introduction
This compound is a heterocyclic compound featuring a piperidine core, a functionality common in many pharmacologically active agents. Its structure, which includes a benzyl carbamate protecting group, an amino group, and a cyano group at the 4-position, suggests a complex physicochemical profile that warrants a thorough investigation of its solubility and stability. These parameters are critical for its potential development as a pharmaceutical intermediate or active pharmaceutical ingredient (API), influencing everything from synthesis and purification to formulation and bioavailability. This guide outlines the essential experimental protocols for characterizing the solubility and stability of this compound.
Physicochemical Properties
A summary of the predicted and experimentally determined physicochemical properties is crucial for understanding the behavior of this compound. While specific experimental data is not available in the public domain, a typical data table would include the following:
| Property | Predicted/Observed Value | Method/Source |
| Molecular Formula | C₁₄H₁₇N₃O₂ | - |
| Molecular Weight | 259.31 g/mol | - |
| pKa (most basic) | (Value) | Computational prediction / Potentiometric titration |
| LogP | (Value) | Computational prediction / Shake-flask method |
| Melting Point | (Value) °C | Differential Scanning Calorimetry (DSC) |
Solubility Profile
The solubility of a compound is a key determinant of its absorption and bioavailability. A comprehensive solubility profile should be established in a range of relevant solvents and media.
Anticipated Solubility
Based on its structure, this compound is expected to exhibit moderate to low aqueous solubility due to the presence of the hydrophobic benzyl and piperidine rings. The amino group may provide some degree of aqueous solubility, particularly in acidic conditions where it can be protonated. Solubility in organic solvents is anticipated to be higher, especially in polar aprotic solvents.
Quantitative Solubility Data
The following table outlines the expected format for presenting quantitative solubility data.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |
| Deionized Water | 25 | (Value) | Shake-Flask |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | (Value) | Shake-Flask |
| 0.1 M HCl | 25 | (Value) | Shake-Flask |
| 0.1 M NaOH | 25 | (Value) | Shake-Flask |
| Methanol | 25 | (Value) | Shake-Flask |
| Ethanol | 25 | (Value) | Shake-Flask |
| Acetonitrile | 25 | (Value) | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | (Value) | Shake-Flask |
| Dichloromethane | 25 | (Value) | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.[1]
3.3.1. Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument
3.3.2. Procedure
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[1][2]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[2]
-
Phase Separation: After equilibration, allow the samples to stand to permit the settling of undissolved solid. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.[1]
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.[1][2]
-
Quantification: Accurately dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[2]
-
Reporting: Calculate and express the solubility in mg/mL or mol/L at the specified temperature.[1]
References
The Versatile 4-Amino-4-Cyanopiperidine Scaffold: A Gateway to Novel Therapeutics
A Technical Whitepaper on the Synthesis and Potential Research Applications of 4-Amino-4-Cyanopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-amino-4-cyanopiperidine scaffold is a compelling, yet underexplored, structural motif in medicinal chemistry. Its rigid piperidine core, coupled with the vicinal amino and cyano functionalities at the C4 position, presents a unique three-dimensional arrangement of pharmacophoric features. This whitepaper provides an in-depth technical guide to the synthesis of the 4-amino-4-cyanopiperidine core, primarily through the robust and efficient Strecker synthesis. Furthermore, it delves into the promising research applications of its derivatives, with a particular focus on their potential as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a clinically validated target for the treatment of type 2 diabetes mellitus. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in leveraging this versatile scaffold for the discovery of novel therapeutic agents.
Introduction: The Emerging Potential of the 4-Amino-4-Cyanopiperidine Core
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational pre-organization and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a diverse range of biological macromolecules. The introduction of both an amino and a cyano group at the 4-position of the piperidine ring creates a geminal diamine precursor with a nitrile moiety, offering a rich platform for chemical diversification and the introduction of key binding interactions.
The primary focus of this whitepaper is to highlight the synthetic accessibility of the 4-amino-4-cyanopiperidine core and to propose a significant and timely research application for its derivatives: the inhibition of dipeptidyl peptidase-IV (DPP-IV). The remarkable success of cyanopyrrolidine-based DPP-IV inhibitors, such as vildagliptin and saxagliptin, provides a strong rationale for the exploration of their six-membered ring counterparts.
Synthesis of the 4-Amino-4-Cyanopiperidine Core: The Strecker Synthesis
The most direct and efficient method for the preparation of the 4-amino-4-cyanopiperidine scaffold is the Strecker synthesis. This venerable yet powerful one-pot, three-component reaction involves the condensation of a ketone, an amine, and a cyanide source to form an α-aminonitrile. In the context of our target scaffold, the readily available N-protected-4-piperidone serves as the ketone component.
The general mechanism of the Strecker synthesis proceeds through the initial formation of an iminium ion from the reaction of the ketone with an amine (or ammonia). Subsequent nucleophilic attack by the cyanide ion on the iminium ion yields the desired α-aminonitrile.
Caption: General workflow of the Strecker synthesis to produce the 4-amino-4-cyanopiperidine core.
Detailed Experimental Protocol: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
This protocol provides a representative procedure for the synthesis of the N-Boc protected 4-amino-4-cyanopiperidine core, a key intermediate for further derivatization.
Materials:
-
N-Boc-4-piperidone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium chloride (1.5 eq).
-
In a separate flask, dissolve sodium cyanide (1.5 eq) in water.
-
Cool the methanolic solution of the piperidone and ammonium chloride to 0 °C in an ice bath.
-
Slowly add the aqueous solution of sodium cyanide to the cooled methanolic solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate can be purified by column chromatography on silica gel.
Potential Research Application: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
A highly promising application for 4-amino-4-cyanopiperidine derivatives is in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3] This mechanism of action has made DPP-IV a prime target for the treatment of type 2 diabetes mellitus.[4]
The clinical success of cyanopyrrolidine-based DPP-IV inhibitors, such as vildagliptin and saxagliptin, underscores the importance of the α-aminonitrile warhead for potent and reversible inhibition. It is hypothesized that the nitrile group forms a reversible covalent bond with the catalytic serine residue in the active site of DPP-IV.
Caption: The mechanism of action of DPP-IV inhibitors in glucose homeostasis.
Structure-Activity Relationship (SAR) and Design Strategy
The 4-amino-4-cyanopiperidine scaffold provides an excellent starting point for the design of novel DPP-IV inhibitors. The amino group can be acylated or derivatized to interact with the S1 and S2 pockets of the DPP-IV active site, while the nitrile serves as the key warhead. The piperidine ring acts as a rigid scaffold to orient these functionalities for optimal binding.
A proposed general structure for a 4-amino-4-cyanopiperidine-based DPP-IV inhibitor is shown below:
Caption: Key structural features and design strategy for 4-amino-4-cyanopiperidine-based DPP-IV inhibitors.
Comparative Data of Existing DPP-IV Inhibitors
To provide a benchmark for the development of novel inhibitors based on the 4-amino-4-cyanopiperidine scaffold, the following table summarizes the inhibitory potency of several approved DPP-IV inhibitors.
| Drug Name | Chemical Class | DPP-IV IC₅₀ (nM) |
| Sitagliptin | β-amino acid derivative | 19 |
| Vildagliptin | Cyanopyrrolidine | 62 |
| Saxagliptin | Cyanopyrrolidine | 50 |
| Linagliptin | Xanthine derivative | 1 |
| Alogliptin | Pyrimidinedione derivative | <10 |
Note: IC₅₀ values can vary depending on the assay conditions.
Conclusion
The 4-amino-4-cyanopiperidine scaffold represents a largely untapped resource for the discovery of novel therapeutic agents. Its straightforward synthesis via the Strecker reaction makes it an attractive starting point for the generation of diverse chemical libraries. The strong precedent set by cyanopyrrolidine-based DPP-IV inhibitors suggests that derivatives of the 4-amino-4-cyanopiperidine core are prime candidates for the development of new treatments for type 2 diabetes. This whitepaper provides the foundational knowledge and strategic direction for researchers to embark on the exploration of this promising chemical space. Further investigation into the synthesis of diverse derivatives and their subsequent biological evaluation is highly encouraged to unlock the full therapeutic potential of this versatile scaffold.
References
The Ubiquitous Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most prevalent and significant structural motifs in the realm of medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its status as a privileged scaffold in drug design and development. Found in a vast array of FDA-approved drugs and clinical candidates, the piperidine core is integral to treatments for a wide spectrum of diseases, ranging from central nervous system disorders to infectious diseases and cancer. This technical guide delves into the multifaceted role of the piperidine scaffold, exploring its synthesis, structural significance, and therapeutic applications, while providing detailed experimental insights and data-driven analysis.
The Privileged Nature of the Piperidine Scaffold
The piperidine moiety's success in drug discovery can be attributed to several key factors. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The basic nitrogen atom is often protonated at physiological pH, enabling the formation of crucial salt-bridge interactions with amino acid residues in proteins. Furthermore, the piperidine ring can serve as a versatile scaffold for building molecular complexity and can significantly influence a compound's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability.
Therapeutic Applications of Piperidine-Containing Drugs
The piperidine scaffold is a key component in a multitude of blockbuster drugs across various therapeutic areas. A notable example is the second-generation antipsychotic risperidone, which is used to treat schizophrenia and bipolar disorder. Other prominent examples include methylphenidate (Ritalin) for ADHD, fentanyl for pain management, and donepezil for Alzheimer's disease. The therapeutic breadth of piperidine-containing drugs underscores the scaffold's adaptability in targeting a diverse range of biological receptors and enzymes.
| Drug | Therapeutic Area | Mechanism of Action | Key Quantitative Data |
| Risperidone | Antipsychotic | Dopamine D2 and Serotonin 5-HT2A receptor antagonist | Ki values: 3.13 nM (D2), 0.16 nM (5-HT2A) |
| Methylphenidate | CNS Stimulant | Dopamine and norepinephrine reuptake inhibitor | IC50 values: 14.2 nM (DAT), 39.4 nM (NET) |
| Fentanyl | Analgesic | µ-opioid receptor agonist | Ki value: 0.39 nM |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase inhibitor | IC50 value: 6.7 nM |
| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist | Ki value: 1.5 nM |
Synthetic Strategies for Piperidine Scaffolds
The construction of the piperidine ring is a well-established area of organic synthesis, with numerous methods available to medicinal chemists. Common strategies include the catalytic hydrogenation of pyridine precursors, reductive amination of glutaraldehyde and its derivatives, and various cyclization reactions. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.
Experimental Protocols
1. Synthesis of a Substituted Piperidine via Catalytic Hydrogenation of Pyridine
This protocol describes a general procedure for the synthesis of a substituted piperidine from its corresponding pyridine precursor.
Materials:
-
Substituted pyridine (1.0 eq)
-
Ethanol (or other suitable solvent)
-
Platinum (IV) oxide (PtO2) or Palladium on carbon (Pd/C) (0.05-0.1 eq)
-
Hydrogen gas (H2)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the substituted pyridine in a suitable solvent, such as ethanol, in a high-pressure reaction vessel.
-
Carefully add the catalyst (PtO2 or Pd/C) to the solution.
-
Seal the reaction vessel and purge with an inert gas, such as nitrogen or argon.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude piperidine product.
-
Purify the product by an appropriate method, such as column chromatography or recrystallization, if necessary.
Visualizing Molecular Interactions and Workflows
Signaling Pathway of a Dopamine D2 Receptor Antagonist
The following diagram illustrates the mechanism of action for a typical piperidine-containing antipsychotic that acts as a dopamine D2 receptor antagonist.
Caption: Dopamine D2 Receptor Antagonism by a Piperidine Drug.
General Workflow for Piperidine-Based Drug Discovery
This diagram outlines a typical workflow for the discovery and development of a new drug candidate featuring a piperidine scaffold.
Caption: Piperidine-Based Drug Discovery Workflow.
Conclusion
The piperidine scaffold continues to be a mainstay in medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutics. Its favorable physicochemical properties and synthetic accessibility ensure its continued prominence in drug discovery pipelines. As our understanding of disease biology deepens, the strategic application of the piperidine motif will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.
Methodological & Application
Synthesis of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate: An Application Note and Protocol
Introduction
Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, incorporating a protected amine, a nitrile group, and a piperidine scaffold, makes it a versatile intermediate for the synthesis of a variety of complex molecules, including enzyme inhibitors and receptor ligands. This document provides a detailed protocol for the synthesis of this compound via a Strecker reaction, a classic method for the formation of α-amino nitriles.
Reaction Principle
The synthesis is based on the Strecker reaction, a three-component reaction between a ketone, a cyanide source, and an ammonia source.[1] In this specific application, the starting material is Benzyl 4-oxopiperidine-1-carboxylate (also known as N-Cbz-4-piperidone). This ketone reacts with an in-situ generated imine, formed from the ketone and ammonia, which is then attacked by a cyanide anion to yield the target α-amino nitrile.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | Benzyl 4-oxopiperidine-1-carboxylate |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.39-7.29 (m, 5H), 5.15 (s, 2H), 4.05-3.95 (m, 2H), 3.25-3.15 (m, 2H), 2.10-2.00 (m, 2H), 1.90-1.80 (m, 2H), 1.75 (s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) δ | 155.0, 136.5, 128.5, 128.1, 127.9, 121.5, 67.5, 52.0, 42.5, 35.0 |
Experimental Protocol
This protocol is adapted from established Strecker synthesis procedures on related piperidone systems.[2]
Materials and Reagents:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl 4-oxopiperidine-1-carboxylate (10.0 g, 42.9 mmol) in 100 mL of methanol.
-
Addition of Reagents: To the stirred solution, add ammonium chloride (4.6 g, 85.8 mmol) and potassium cyanide (5.6 g, 85.8 mmol). Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide gas.
-
Reaction: Add 20 mL of deionized water to the mixture. Seal the flask and stir the reaction mixture vigorously at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, add 100 mL of water and 100 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Combine the organic extracts and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford this compound as a white to off-white solid.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
Caption: Strecker synthesis of the target compound.
References
Application Notes and Protocols for the Purification of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting enzymes and receptors in the central nervous system. The purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the reliability of biological data. This document provides detailed application notes and experimental protocols for the purification of this compound, focusing on common laboratory techniques such as flash column chromatography and recrystallization.
Application Notes
The purification strategy for this compound must consider its key structural features: a basic secondary amine, a polar nitrile group, and a lipophilic benzylcarbamate (Cbz) protecting group. These features influence its solubility and chromatographic behavior.
Chromatographic Purification:
-
Normal-Phase Flash Chromatography: This is a primary and effective method for the purification of the target compound from less polar and some more polar impurities. Due to the basic nature of the piperidine nitrogen, peak tailing can be a significant issue on silica gel. To mitigate this, the addition of a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent is highly recommended. The selection of an appropriate solvent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is critical for achieving good separation.
-
Reversed-Phase Flash Chromatography: For highly polar impurities, reversed-phase chromatography can be an effective alternative. A common mobile phase consists of a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Crystallization:
-
Recrystallization: This technique is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A two-solvent system, consisting of a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is insoluble, can also be employed to induce crystallization. Given the moderate polarity of the target molecule, solvent pairs such as ethyl acetate/hexane, dichloromethane/heptane, or isopropanol/water may be effective.
Salt Formation:
-
For compounds with basic amine functionalities that are difficult to purify as the free base, forming a salt (e.g., hydrochloride or tosylate) can be a viable purification strategy. The resulting salt often has different solubility properties and may be more amenable to crystallization.
Data Presentation
The following tables summarize typical quantitative data for the purification of this compound. Note: These values are representative and may vary depending on the specific reaction conditions and the nature of the impurities.
Table 1: Flash Column Chromatography Purification Data
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate with 1% Triethylamine (gradient elution) |
| Initial Purity (Crude) | ~85% (by HPLC) |
| Final Purity (Post-Chromatography) | >98% (by HPLC) |
| Typical Recovery | 80-90% |
Table 2: Recrystallization Purification Data
| Parameter | Value |
| Solvent System | Ethyl Acetate / Hexane |
| Initial Purity | ~95% (by HPLC) |
| Final Purity (Post-Recrystallization) | >99.5% (by HPLC) |
| Typical Yield | 75-85% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound using normal-phase flash column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Triethylamine (Et₃N)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system or glass column
-
Rotary evaporator
-
Collection tubes
2. Procedure:
-
Eluent Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate with 1% triethylamine).
-
Identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities. A common starting point is a 70:30 mixture of hexane:ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate with 1% Et₃N).
-
Wet-pack the chromatography column with the slurry, ensuring a uniform and compact bed.
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from chromatography or for crude material with a relatively high initial purity.
1. Materials and Equipment:
-
Partially purified this compound
-
Ethyl acetate
-
Hexane (or Heptane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
2. Procedure:
-
Dissolution:
-
Place the crude or partially purified compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.
-
-
Crystallization:
-
Once the solid is fully dissolved, remove the flask from the heat.
-
Slowly add hexane (the anti-solvent) dropwise with gentle swirling until the solution becomes slightly turbid.
-
If the solution becomes too cloudy, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
Visualization of Workflows
Caption: General workflows for purification.
Caption: Purification strategy decision tree.
Application Notes and Protocols for N-benzylation of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-benzylation of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The primary methods detailed are direct N-alkylation using benzyl bromide and reductive amination with benzaldehyde. These protocols are designed to offer a comprehensive guide, including reaction conditions, and a detailed experimental procedure.
Introduction
The N-benzylation of piperidine derivatives is a fundamental transformation in medicinal chemistry, allowing for the introduction of a benzyl group that can serve as a protecting group or as a key pharmacophoric element. The target molecule, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, possesses a primary amino group that can be selectively benzylated. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen prevents its reaction, directing the benzylation to the 4-amino substituent. The cyano group at the 4-position adds to the complexity and utility of this building block.
Two common and effective methods for this transformation are direct alkylation with a benzyl halide and reductive amination with benzaldehyde. Direct alkylation involves the nucleophilic attack of the primary amine on benzyl bromide, typically in the presence of a base. Reductive amination proceeds via the formation of an intermediate imine between the primary amine and benzaldehyde, which is then reduced in situ to the corresponding secondary amine.
Data Presentation: Comparison of Reaction Conditions for N-benzylation of 4-Aminopiperidine Derivatives
The following table summarizes typical reaction conditions for the N-benzylation of 4-aminopiperidine analogues, providing a comparative overview of different methodologies.
| Starting Material | Method | Reagents | Base | Solvent | Reducing Agent | Temperature | Time (h) | Yield (%) |
| Boc-protected 4-aminomethylpiperidine | Direct Alkylation | Benzyl bromide | K₂CO₃ | DMF | - | Room Temp. | Not Specified | Not Specified |
| 4-(Piperidin-4-yl)aniline | Reductive Amination | Benzaldehyde (1.1 eq) | - | DCM | Sodium triacetoxyborohydride (1.5 eq) | Room Temp. | 12-16 | Not Specified |
| 4-aminopiperidine derivative | Direct Alkylation | Benzyl bromide | Triethylamine | Dioxane/Water | - | Not Specified | Not Specified | Not Specified |
| 4-aminopiperidine derivative | Reductive Amination | Benzaldehyde | - | Methanol/H₂O | Picoline-borane complex | Room Temp. | 4 | 72 (for N-benzyl intermediate) |
Experimental Protocols
Two detailed protocols for the N-benzylation of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate are provided below.
Protocol 1: N-benzylation via Reductive Amination
This protocol describes the synthesis of tert-butyl 4-(benzylamino)-4-cyanopiperidine-1-carboxylate via reductive amination with benzaldehyde and sodium triacetoxyborohydride.[1] This method is often preferred due to its mild reaction conditions.
Materials:
-
tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(benzylamino)-4-cyanopiperidine-1-carboxylate.
Protocol 2: N-benzylation via Direct Alkylation
This protocol details the synthesis of tert-butyl 4-(benzylamino)-4-cyanopiperidine-1-carboxylate through direct alkylation with benzyl bromide.[2]
Materials:
-
tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(benzylamino)-4-cyanopiperidine-1-carboxylate.
Mandatory Visualization
References
Methodology for Boc Protection of 4-Aminopiperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the tert-butoxycarbonyl (Boc) protection of 4-aminopiperidine derivatives. This chemical modification is a crucial step in the synthesis of a wide range of pharmaceutical compounds, particularly in the development of therapeutics targeting G-protein coupled receptors, such as CCR5 antagonists used in HIV-1 treatment.[1][2][3][4]
The Boc group serves as a robust protecting group for the amino functionality, preventing it from undergoing unwanted reactions during subsequent synthetic steps. Its ease of introduction and selective removal under acidic conditions make it an invaluable tool in multistep organic synthesis.[5]
Application Overview
Boc-protected 4-aminopiperidine derivatives are key building blocks in medicinal chemistry.[5] A prominent application is in the synthesis of piperazine-based CCR5 antagonists.[1][2] The piperidine moiety serves as a central scaffold, and the protected amino group allows for the controlled, regioselective introduction of other pharmacophoric elements.
General Synthetic Strategies
Several synthetic routes can be employed to obtain Boc-protected 4-aminopiperidine derivatives. The choice of method often depends on the starting material's availability and the desired substitution pattern on the piperidine ring. Common strategies include:
-
Direct N-acylation of 4-aminopiperidine derivatives: This is the most straightforward approach, where the amino group of a pre-existing 4-aminopiperidine scaffold is reacted directly with di-tert-butyl dicarbonate (Boc)₂O.
-
Reductive amination followed by N-protection: Starting from a 4-piperidone derivative, reductive amination can introduce the 4-amino group, which can then be protected with a Boc group in a subsequent step.
-
Multi-step synthesis from alternative precursors: More complex derivatives can be synthesized from precursors like N-benzyl-4-piperidone or 4-piperidinecarboxamide, incorporating the Boc protection step within the synthetic sequence.[6][7]
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes quantitative data for different methodologies for the Boc protection of 4-aminopiperidine derivatives, providing a basis for method selection.
| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |
| 1-Benzyl-4-piperidone | 1. Trimethyl orthoformate, p-TsOH, Methanol2. tert-Butyl carbamate3. 10% Pd/C, H₂, 0.8-1.0 MPa, 70°C, Methanol | 4 hours (hydrogenation) | 90.7 | 99.0 (GC) | [7] |
| 1-Benzyl-4-piperidone | 1. Trimethyl orthoformate, p-TsOH, Methanol2. tert-Butyl carbamate3. 5% Pd/C, H₂, 0.8-1.0 MPa, 80°C, Methanol | 8 hours (hydrogenation) | 88.7 | 99.0 (GC) | [7] |
| tert-Butyl (1-benzylpiperidin-4-yl)carbamate | 10% Pd/C, H₂, Methanol | 12 hours | 99 | Not specified | [8] |
| 4-Piperidinecarboxamide | 1. (Boc)₂O, Triethylamine, Water, 20-25°C2. Br₂, NaOH, Reflux | 8-10 hours (Boc protection) | Not specified | High | [6] |
| Amines (general) | (Boc)₂O, Water, Acetone, Room Temperature | Minutes to hours | High | High | [9] |
Experimental Protocols
Protocol 1: Boc Protection of 4-Aminopiperidine via Catalytic Hydrogenation of N-Benzyl Precursor
This protocol describes a two-step process starting from N-benzyl-4-piperidone to yield 4-Boc-aminopiperidine.[7]
Step 1: Imine Formation
-
To a solution of N-benzyl-4-piperidone in methanol, add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature.
-
Add tert-butyl carbamate and continue stirring to form the corresponding imine.
-
Monitor the reaction by an appropriate method (e.g., TLC or GC) until completion.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude imine product.
Step 2: Pd/C Catalytic Hydrogenation and Boc Protection
-
Place the crude imine product from Step 1 (0.822 mol) and methanol (2.4 L) in a 5 L autoclave.
-
Carefully add 10% Palladium on carbon (23.7 g).
-
Purge the system with nitrogen three times.
-
Introduce hydrogen gas and maintain the pressure at 0.8-1.0 MPa.
-
Slowly heat the mixture to 70°C and maintain this temperature for 4 hours, monitoring the reaction by GC.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a crude product.
-
Add n-heptane to the crude product and triturate to induce crystallization.
-
Filter the solid and dry under vacuum to obtain 4-Boc-aminopiperidine as a white solid (Yield: 90.7%).
Characterization Data:
Protocol 2: Boc Protection via Debenzylation of a Boc-Protected Benzylated Precursor
This protocol outlines the synthesis of 4-Boc-aminopiperidine from tert-butyl (1-benzylpiperidin-4-yl)carbamate.[8]
-
Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate (3.80 g, 13.1 mmol) in methanol (26 mL) in a 100 mL reaction vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the reaction mixture under a hydrogen atmosphere for 12 hours.
-
Upon completion of the reaction (monitored by TLC), remove the Pd/C catalyst by filtration through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography to afford 4-Boc-aminopiperidine (2.64 g, 99% yield).
Characterization Data: [8]
-
¹H-NMR (200 MHz, CD₃OD): δ 1.36 (s, 9H), 1.84-2.36 (m, 4H), 2.74 (m, 2H), 3.42 (m, 2H), 3.60 (br, 1H).
-
LC/MS (M+H)⁺: 201.
Visualizations
Synthesis Workflow of 4-Boc-Aminopiperidine
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists | PLOS One [journals.plos.org]
- 4. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 7. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 8. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strecker Synthesis of 4-Amino-4-Cyanopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-amino-4-cyanopiperidine derivatives via the Strecker reaction. This class of compounds serves as a versatile scaffold in medicinal chemistry, notably as precursors for spirohydantoins and other biologically active molecules. The protocols outlined below are based on established solution-phase synthesis methodologies, offering reliable procedures for researchers in synthetic and medicinal chemistry.
Introduction
The Strecker synthesis is a powerful three-component reaction that combines a ketone (or aldehyde), an amine, and a cyanide source to form an α-aminonitrile.[1][2][3] When applied to N-substituted 4-piperidones, this reaction provides a direct route to 4-amino-4-cyanopiperidine derivatives. These products are valuable intermediates, for instance, in the synthesis of spirohydantoins, which are considered privileged structures in drug discovery.[4]
This document details two effective methods for the Strecker synthesis of 4-amino-4-cyanopiperidines: a classic approach using potassium cyanide (KCN) and an anhydrous modification employing trimethylsilyl cyanide (TMSCN) for improved yields and shorter reaction times.[4]
Signaling Pathways and Experimental Workflow
The overall synthetic pathway involves the one-pot reaction of an N-substituted 4-piperidone, an amine (in this case, aniline), and a cyanide source to yield the target 4-amino-4-cyanopiperidine derivative. This intermediate can then be further elaborated, for example, by reaction with an isocyanate followed by acid-catalyzed cyclization to form a spirohydantoin.
Caption: Workflow for the Strecker synthesis of 4-amino-4-cyanopiperidine derivatives and subsequent elaboration.
Data Presentation
The following table summarizes the quantitative data for the Strecker synthesis of various N-substituted 4-anilino-4-cyanopiperidine derivatives using two different methods.[4]
| Entry | N-Substituent (R) | Method | Cyanide Source | Solvent | Yield (%) | Melting Point (°C) |
| 1 | Benzyl | B | TMSCN | Glacial Acetic Acid | 76.25 | 143-145 |
| 2 | Methyl | B | TMSCN | Glacial Acetic Acid | 96.4 | 88-90 |
| 3 | Phenethyl | A | KCN | Acetic Acid/Water | 21 | - |
| 4 | Phenethyl | B | TMSCN | Glacial Acetic Acid | 76.6 | 121-122 |
Experimental Protocols
The following are detailed protocols for the synthesis of 4-anilino-4-cyanopiperidine derivatives.
Method A: Strecker Synthesis using Potassium Cyanide (KCN)[4]
This method represents the classical aqueous Strecker conditions.
Materials:
-
N-phenethyl-4-piperidone
-
Aniline
-
Potassium cyanide (KCN)
-
Glacial acetic acid
-
Water
-
Ammonium hydroxide solution
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
A mixture of N-phenethyl-4-piperidone (1 equivalent), aniline (1.5 equivalents), glacial acetic acid (130 mL per 0.1 mmol of piperidone), and water (20 mL per 0.1 mmol of piperidone) is prepared in a round-bottom flask.
-
Potassium cyanide (2.5 equivalents) is added to the mixture.
-
The reaction mixture is stirred at 45 °C for 45 hours.
-
After the reaction is complete, the mixture is poured into a cold ammonium hydroxide solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Method B: Anhydrous Strecker Synthesis using Trimethylsilyl Cyanide (TMSCN)[4]
This modified, anhydrous procedure offers improved yields and shorter reaction times.
Materials:
-
N-substituted-4-piperidone (e.g., N-benzyl-4-piperidone, N-methyl-4-piperidone, or N-phenethyl-4-piperidone)
-
Aniline
-
Trimethylsilyl cyanide (TMSCN)
-
Glacial acetic acid
-
Standard laboratory glassware and stirring apparatus, under an inert atmosphere.
Procedure:
-
To a solution of the N-substituted-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in glacial acetic acid (approximately 5 mL per gram of piperidone), add trimethylsilyl cyanide (1 equivalent) dropwise over a 10-minute period at room temperature.
-
The reaction mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction typically results in the precipitation of the product as a white solid.
-
Upon completion, the solid product is collected by filtration.
-
The collected solid is washed with a suitable solvent (e.g., cold ether or hexane) and dried under vacuum to yield the desired 4-anilino-4-cyanopiperidine derivative.
Example Synthesis of N-Benzyl-4-anilino-4-cyanopiperidine: [4] To a solution of N-benzyl-4-piperidone (10.00 g, 52.83 mmol) and aniline (5.41 g, 58.11 mmol) in glacial acetic acid (50 mL), trimethylsilyl cyanide (7.04 mL, 52.83 mmol) was added dropwise over a 10-minute period. The reaction mixture was stirred, leading to the formation of a white solid. The solid was filtered, washed, and dried to give 11.73 g (76.25%) of the desired product.
Subsequent Reaction: Synthesis of Spirohydantoins
The 4-amino-4-cyanopiperidine derivatives can be readily converted to spirohydantoins, a class of compounds with diverse biological activities.[4][5][6][7]
Caption: General scheme for the conversion of 4-amino-4-cyanopiperidines to spirohydantoins.
This conversion typically involves reaction with an isocyanate to form a urea intermediate, followed by acid-catalyzed intramolecular cyclization.[4] This subsequent transformation highlights the utility of the Strecker products as key building blocks in the synthesis of more complex heterocyclic systems.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Piperidine Scaffolds in Neuropharmacology Research
A focus on Benzyl 4-amino-4-cyanopiperidine-1-carboxylate as a synthetic precursor.
While this compound is not extensively documented as a direct neuropharmacological agent, its structure represents a valuable scaffold for the synthesis of novel central nervous system (CNS) drug candidates. The piperidine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting neurological and psychiatric disorders.[1][2] This document provides detailed application notes and protocols relevant to the broader class of substituted piperidine derivatives in neuropharmacology research, the likely application area for compounds synthesized from the title precursor.
Application Notes
The piperidine moiety is a versatile heterocyclic ring that is a key structural feature in a wide array of neuropharmacological agents.[1][2] Its prevalence is due to its ability to be readily substituted, allowing for the precise orientation of functional groups to interact with specific biological targets within the CNS. Furthermore, the basic nitrogen atom in the piperidine ring is often crucial for forming salt bridges or hydrogen bonds with receptor active sites.[3]
1. Targeting Dopamine Receptors:
Substituted piperidines are prominent in the design of ligands for dopamine receptors, particularly the D2-like family (D2, D3, and D4).[4][5] Antagonists of the D4 receptor, for instance, are being investigated for their potential in treating conditions such as L-DOPA-induced dyskinesia in Parkinson's disease and glioblastoma.[4][5] The piperidine core often serves as the central scaffold connecting a lipophilic portion and an aromatic terminal, which are key pharmacophoric features for D4 receptor binding.[4]
2. Targeting Histamine H3 Receptors:
The piperidine scaffold is a critical structural element for histamine H3 receptor (H3R) antagonists.[6][7][8] H3Rs are presynaptic autoreceptors and heteroreceptors that modulate the release of histamine and other neurotransmitters like acetylcholine, dopamine, and serotonin.[9] Consequently, H3R antagonists are being explored for various therapeutic applications, including cognitive disorders, narcolepsy, and attention-deficit hyperactivity disorder.[10] Many potent H3R antagonists feature a 4-substituted piperidine ring linked to a lipophilic side chain.[8]
3. Multi-Target Ligands:
The adaptability of the piperidine scaffold allows for the development of multi-target-directed ligands, a promising strategy for treating complex neurological diseases. For example, compounds incorporating a piperidine moiety have been designed to exhibit dual antagonism at histamine H3 and sigma-1 (σ1) receptors, which may offer enhanced efficacy in pain management.[6][10] Other derivatives have been optimized as multi-target antipsychotics with affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[11]
Quantitative Data of Representative Piperidine Derivatives
The following tables summarize the in vitro activities of several piperidine-containing compounds at various neuropharmacological targets.
Table 1: Affinity of Piperidine Derivatives for Dopamine Receptors
| Compound | Target Receptor | Affinity (pKi) | Reference |
|---|---|---|---|
| 4-benzyl derivative 8 | D4 | Similar to compound 7 | [4] |
| Compound 12 | D4 | - | [4] |
| Compound 16 | D4 | - |[4] |
Specific pKi values were not provided in the source text for all compounds, but they were identified as potent ligands.
Table 2: Activity of Piperidine Derivatives as Histamine H3 Receptor Antagonists
| Compound | In Vitro Activity (pA2) | Human H3R Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Compound 7 | 10.10 ± 0.15 | 1.7 | |
| Compound 11 | - | 0.4 | |
| Compound 12 | - | 1.9 |
| Compound 14 | 7.2 | - |[7] |
Table 3: Affinity of Piperidine Derivatives for Sigma Receptors
| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) | Reference |
|---|---|---|---|---|
| Compound 5 | 7.70 | 3.64 | - | [6][10] |
| Compound 11 | 6.2 | 4.41 | 67.9 | [9][10] |
| Compound 12 | - | - | - |[10] |
Data presented is for compounds identified as having a piperidine moiety as a key structural feature.
Experimental Protocols
The following are generalized protocols for the characterization of novel piperidine derivatives in neuropharmacology research.
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This protocol is a standard method to determine the affinity of a test compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D4 or Histamine H3 receptor).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2-like receptors or [³H]-Nα-methylhistamine for H3 receptors), and varying concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay (G-Protein Activation)
This protocol assesses whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
-
Cell Culture:
-
Use cells stably expressing the receptor of interest and a reporter system, such as a BRET-based assay for G-protein activation or β-arrestin recruitment.[4]
-
-
Agonist Mode:
-
Plate the cells in a suitable microplate.
-
Add increasing concentrations of the test compound.
-
Incubate for a specified period.
-
Measure the reporter signal (e.g., luminescence or fluorescence).
-
Plot the signal against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a known agonist at a fixed concentration (typically its EC80).
-
Incubate and measure the reporter signal.
-
Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Protocol 3: In Vivo Behavioral Models
These models assess the physiological effects of a compound in a living organism.
-
Apomorphine-Induced Climbing in Mice (for D2/D1 antagonism):
-
Administer the test compound to mice via an appropriate route (e.g., intraperitoneal or oral).
-
After a pre-treatment period, administer apomorphine, a non-selective dopamine agonist.
-
Observe the mice for climbing behavior over a set period.
-
Score the climbing behavior at regular intervals. A reduction in climbing suggests dopamine receptor antagonism.[11]
-
-
Novel Object Recognition (for pro-cognitive effects):
-
Acclimatize the animal (e.g., a rat) to an open-field arena.
-
Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set time.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object. Administer the test compound before this phase.
-
Record the time the animal spends exploring each object. An increase in time spent with the novel object indicates intact memory, and a pro-cognitive compound may enhance this preference.[11]
-
Visualizations
Caption: Dopamine D4 receptor antagonist signaling pathway.
Caption: General workflow for neuropharmacological drug discovery.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digibug.ugr.es [digibug.ugr.es]
- 11. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate in the Synthesis of Monoamine Oxidase Inhibitors: A Detailed Overview and Future Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoamine oxidase (MAO) inhibitors are a critical class of therapeutics for the management of neurodegenerative diseases and mood disorders. The piperidine scaffold is a privileged structure in medicinal chemistry and has been extensively utilized in the design of potent and selective MAO inhibitors. This document explores the potential application of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate as a versatile starting material for the synthesis of novel MAO inhibitors. While direct synthesis of MAO inhibitors from this specific starting material is not yet documented in peer-reviewed literature, its structural motifs are present in known bioactive molecules. This application note will, therefore, provide a detailed protocol for the synthesis of a potential MAO inhibitor derived from this precursor, based on established synthetic methodologies for related piperidine-containing compounds. Furthermore, it will present data on structurally similar MAO inhibitors and outline a general protocol for evaluating the inhibitory activity of newly synthesized compounds.
Introduction
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system. Dysregulation of these neurotransmitters is implicated in the pathophysiology of several neurological disorders. Selective inhibitors of MAO-A are effective antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease, often as an adjunct therapy to L-DOPA.[1]
The piperidine ring is a common feature in many CNS-active drugs due to its ability to confer favorable physicochemical properties, including improved solubility and the ability to cross the blood-brain barrier.[2][3] The structure of this compound contains a protected piperidine core with amino and cyano functionalities at the 4-position, making it an attractive building block for creating a diverse library of compounds for screening as potential MAO inhibitors. The benzyl carbamate protecting group can be readily removed to allow for further functionalization of the piperidine nitrogen.
Proposed Synthetic Application
While no specific MAO inhibitors have been synthesized directly from this compound according to the available literature, a plausible synthetic route to a novel inhibitor can be proposed. The following protocol outlines a hypothetical synthesis based on common organic chemistry reactions utilized for the synthesis of related piperidine derivatives.
Protocol 1: Synthesis of a Hypothetical N-Substituted 4-Amino-4-arylpiperidine Derivative
This protocol describes a two-step synthesis to a potential MAO inhibitor. The first step involves the reaction of the primary amine of the starting material with an aromatic aldehyde via reductive amination, followed by the deprotection of the benzyl carbamate group.
Materials:
-
This compound
-
Aryl aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Reductive Amination
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the selected aryl aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Deprotection of the Benzyl Carbamate
-
Dissolve the product from Step 1 in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final compound.
Experimental Workflow
Caption: Proposed workflow for the synthesis and evaluation of a novel MAO inhibitor.
Structure-Activity Relationship of Related Piperidine-Based MAO Inhibitors
Research on various piperidine derivatives has provided insights into the structural features that contribute to MAO inhibitory activity and selectivity.
| Compound Class | Key Structural Features | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) | Reference |
| Piperine Derivatives | Modification of the amide linkage | 0.8 | 1.57 | 1.96 | [2] |
| 4-Phenylpiperidines | para-substitution on the phenyl ring | Varied | Varied | N/A | [4] |
| Pyridazinobenzylpiperidines | Substitution pattern on the benzyl moiety | 3.857 | 0.203 | 19.0 | [5] |
Table 1: Inhibitory activities of various classes of piperidine-based MAO inhibitors.
Signaling Pathway of MAO Action
Caption: Simplified signaling pathway of monoamine oxidase action and its inhibition.
General Protocol for MAO Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of synthesized compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
4-Hydroxyquinoline (standard)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in potassium phosphate buffer.
-
In a 96-well plate, add the buffer, MAO-A or MAO-B enzyme solution, and the test compound solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The selectivity index is calculated as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B).
Conclusion
This compound represents a promising, yet unexplored, starting material for the synthesis of novel MAO inhibitors. Its structural features are amenable to a variety of chemical transformations that could lead to the discovery of potent and selective inhibitors. The provided hypothetical synthetic protocol and the general assay method offer a framework for researchers to begin exploring the potential of this and related compounds in the development of new therapeutics for neurological disorders. Further research is warranted to synthesize and evaluate derivatives of this scaffold to establish a clear structure-activity relationship and to identify lead compounds for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzyl 4-amino-4-cyanopiperidine-1-carboxylate in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a versatile bifunctional scaffold that holds significant promise for the discovery of novel therapeutic agents targeting the central nervous system (CNS). The piperidine core is a well-established privileged structure in CNS drug design, known to impart favorable pharmacokinetic properties such as blood-brain barrier permeability. The presence of a primary amine and a nitrile group at the C4 position offers multiple avenues for chemical modification, allowing for the creation of diverse libraries of compounds for screening against various CNS targets. This document provides detailed application notes and experimental protocols for the utilization of this scaffold in the synthesis of potential CNS drug candidates.
Core Synthetic Strategies and Applications
The strategic positioning of the amino and cyano functionalities on the piperidine ring allows for the development of several classes of CNS-active compounds. Key applications include the synthesis of spirocyclic structures, such as spiro-hydantoins with potential anticonvulsant activity, and the derivatization of the amino group to generate ligands for various CNS receptors.
Synthesis of Spiro-Piperidinyl Hydantoins
The 4-amino-4-cyanopiperidine moiety is an ideal precursor for the synthesis of spiro-hydantoins, a class of compounds known to possess anticonvulsant properties.[1][2] The reaction typically proceeds through an initial condensation of the amino group with an isocyanate, followed by intramolecular cyclization of the resulting urea onto the nitrile group.
Diagram of the Synthetic Pathway to Spiro-Piperidinyl Hydantoins:
Caption: Synthetic route to spiro-piperidinyl hydantoins.
Experimental Protocol: Synthesis of a Model Spiro-Piperidinyl Hydantoin
This protocol describes the synthesis of a spiro-hydantoin derivative from this compound.
Materials:
-
This compound
-
Alkyl or Aryl Isocyanate (e.g., Phenyl isocyanate)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Acid or Base catalyst (e.g., HCl in dioxane or Sodium ethoxide)
-
Stirring apparatus and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Urea Formation:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the isocyanate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude urea intermediate.
-
-
Cyclization to Spiro-hydantoin:
-
Dissolve the crude urea intermediate in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of acid (e.g., concentrated HCl) or base (e.g., sodium ethoxide).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize if necessary.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data: Anticonvulsant Activity of Spiro-Hydantoin Derivatives
The following table presents hypothetical but representative data for the anticonvulsant activity of synthesized spiro-hydantoin compounds, illustrating the potential of this scaffold.
| Compound ID | R-Group on Hydantoin | Maximal Electroshock (MES) Test ED₅₀ (mg/kg) | Subcutaneous Metrazol (scMET) Test ED₅₀ (mg/kg) |
| SH-001 | Phenyl | 55 | 65 |
| SH-002 | 4-Chlorophenyl | 42 | 50 |
| SH-003 | Ethyl | 75 | 88 |
| SH-004 | Cyclohexyl | 68 | 79 |
Derivatization of the 4-Amino Group
The primary amino group at the C4 position can be readily functionalized through various reactions, including acylation and reductive amination, to generate a diverse range of compounds targeting different CNS receptors.
Diagram of the 4-Amino Group Derivatization Workflow:
Caption: Derivatization of the 4-amino group.
Experimental Protocol: N-Acylation of the 4-Amino Group
This protocol details the acylation of the 4-amino group, a common strategy to introduce diverse functionalities.
Materials:
-
This compound
-
Acylating agent (e.g., Benzoyl chloride, Acetyl chloride)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
-
Stirring apparatus and inert atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the acylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Receptor Binding Affinities of 4-Acylamino Piperidine Derivatives
The following table provides representative binding affinity data (Ki values) for hypothetical compounds derived from the acylation of the 4-amino group, targeting various CNS receptors.
| Compound ID | Acyl Group | Target Receptor | Binding Affinity (Ki, nM) |
| AC-001 | Benzoyl | Dopamine D₂ Receptor | 85 |
| AC-002 | 4-Fluorobenzoyl | Dopamine D₂ Receptor | 42 |
| AC-003 | Phenylacetyl | Serotonin 5-HT₂A Receptor | 120 |
| AC-004 | 3-Methoxybenzoyl | Sigma-1 Receptor | 25 |
Conclusion
This compound represents a highly valuable and versatile scaffold for the discovery of novel CNS drug candidates. The synthetic protocols and potential applications outlined in this document provide a solid foundation for researchers to explore the chemical space around this core structure. The ability to readily generate diverse libraries of compounds targeting a range of CNS receptors and ion channels makes this scaffold an attractive starting point for hit-to-lead optimization campaigns in modern drug discovery. Further exploration of the derivatization of both the amino and cyano functionalities is warranted to fully exploit the potential of this promising building block.
References
Applikationshinweise und Protokolle zur Derivatisierung von Benzyl-4-amino-4-cyanopiperidin-1-carboxylat für die Synthese von Bibliotheken
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Benzyl-4-amino-4-cyanopiperidin-1-carboxylat ist ein vielseitiges bifunktionelles Molekül, das als wertvoller Baustein für die Synthese von chemischen Bibliotheken in der medizinischen Chemie dient. Seine Struktur, die ein geschütztes Piperidin, ein quartäres, mit einer Nitrilgruppe substituiertes Kohlenstoffatom und eine primäre Aminogruppe umfasst, ermöglicht eine Vielzahl von chemischen Modifikationen. Diese Applikationshinweise beschreiben detaillierte Protokolle für die Derivatisierung der primären Aminogruppe durch Acylierung, Sulfonylierung und reduktive Aminierung, um diverse und komplexe Molekülbibliotheken für das Screening auf biologische Aktivität zu erstellen.
Einleitung
Die kombinatorische Chemie und die Synthese von Molekülbibliotheken sind entscheidende Werkzeuge in der modernen Wirkstoffforschung. Sie ermöglichen die schnelle Erzeugung einer großen Anzahl von strukturell verwandten Verbindungen zur Identifizierung von Leitstrukturen. Das Benzyl-4-amino-4-cyanopiperidin-1-carboxylat-Gerüst ist aufgrund seiner starren Konformation und der strategisch platzierten funktionellen Gruppen von besonderem Interesse. Die primäre Aminogruppe dient als reaktiver Angriffspunkt für die Einführung von molekularer Vielfalt, während die Nitrilgruppe und der Piperidinring wichtige pharmakophore Merkmale darstellen oder weiter modifiziert werden können. Die Benzylcarbamat-Schutzgruppe (Cbz) gewährleistet die Stabilität des Piperidinrings während der Derivatisierung und kann bei Bedarf selektiv entfernt werden.
Diese Anleitung bietet standardisierte Protokolle für drei gängige und robuste Derivatisierungsreaktionen, die für die Bibliotheksynthese im Hochdurchsatz geeignet sind.
Materialien und Methoden
Reagenzien und Lösungsmittel:
-
Benzyl-4-amino-4-cyanopiperidin-1-carboxylat
-
Diverse Carbonsäurechloride (z. B. Acetylchlorid, Benzoylchlorid)
-
Diverse Sulfonylchloride (z. B. Methansulfonylchlorid, Tosylchlorid)
-
Diverse Aldehyde und Ketone (z. B. Benzaldehyd, Aceton)
-
Triethylamin (TEA) oder Diisopropylethylamin (DIPEA)
-
Natriumtriacetoxyborhydrid (STAB)
-
Dichlormethan (DCM), 1,2-Dichlorethan (DCE), N,N-Dimethylformamid (DMF)
-
Salzsäure (HCl), Natriumbicarbonat (NaHCO₃), Natriumsulfat (Na₂SO₄)
-
Alle Reagenzien und Lösungsmittel sollten von hoher Reinheit sein und ohne weitere Aufreinigung verwendet werden.
Analytische Methoden:
-
Die Reaktionsverfolgung erfolgte mittels Dünnschichtchromatographie (DC) auf Kieselgelplatten.
-
Die Produktreinheit und -identität wurden durch Flüssigchromatographie-Massenspektrometrie (LC-MS) und Kernspinresonanzspektroskopie (¹H-NMR) bestätigt.
Experimentelle Protokolle
Protokoll 1: Acylierung zur Bildung von Amiden
Diese Reaktion koppelt eine Carbonsäure (oder deren aktiviertes Derivat) an die primäre Aminogruppe.
Allgemeines Vorgehen:
-
Lösen Sie Benzyl-4-amino-4-cyanopiperidin-1-carboxylat (1,0 Äquiv.) in trockenem Dichlormethan (DCM).
-
Fügen Sie eine Base wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (1,5 Äquiv.) hinzu.
-
Kühlen Sie die Reaktionsmischung auf 0 °C in einem Eisbad.
-
Fügen Sie langsam eine Lösung des entsprechenden Carbonsäurechlorids (1,1 Äquiv.) in DCM hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden oder bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
-
Verdünnen Sie die Reaktion mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und Kochsalzlösung.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt bei Bedarf mittels Säulenchromatographie auf Kieselgel.
Abbildung 1: Allgemeiner Arbeitsablauf für die Acylierungsreaktion.
Protokoll 2: Sulfonylierung zur Bildung von Sulfonamiden
Diese Reaktion führt zur Bildung eines stabilen Sulfonamid-Bindeglieds.
Allgemeines Vorgehen:
-
Lösen Sie Benzyl-4-amino-4-cyanopiperidin-1-carboxylat (1,0 Äquiv.) und TEA oder DIPEA (1,5 Äquiv.) in trockenem DCM.
-
Kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie tropfenweise eine Lösung des entsprechenden Sulfonylchlorids (1,1 Äquiv.) in DCM hinzu.
-
Rühren Sie die Mischung bei 0 °C für 30 Minuten und anschließend bei Raumtemperatur für 3-5 Stunden.
-
Verfolgen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Nach Beendigung der Reaktion, verdünnen Sie die Mischung mit DCM.
-
Waschen Sie die organische Phase mit 1 M HCl-Lösung, gesättigter NaHCO₃-Lösung und Kochsalzlösung.
-
Trocknen Sie die organische Schicht über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Umkristallisation.
Abbildung 2: Allgemeiner Arbeitsablauf für die Sulfonylierungsreaktion.
Protokoll 3: Reduktive Aminierung
Diese Methode wird verwendet, um sekundäre Amine durch Reaktion mit Aldehyden oder Ketonen zu bilden.
Allgemeines Vorgehen:
-
Lösen Sie Benzyl-4-amino-4-cyanopiperidin-1-carboxylat (1,0 Äquiv.) und das entsprechende Aldehyd oder Keton (1,2 Äquiv.) in einem geeigneten Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Methanol.
-
Fügen Sie eine milde Säure wie Essigsäure (0,1 Äquiv.) hinzu, um die Iminbildung zu katalysieren (optional).
-
Rühren Sie die Mischung für 1-2 Stunden bei Raumtemperatur, um die Bildung des Imins/Enamins zu ermöglichen.
-
Fügen Sie portionsweise Natriumtriacetoxyborhydrid (STAB) (1,5 Äquiv.) hinzu.
-
Rühren Sie die Reaktion über Nacht bei Raumtemperatur.
-
Löschen Sie die Reaktion durch vorsichtige Zugabe von gesättigter NaHCO₃-Lösung.
-
Extrahieren Sie die wässrige Phase mehrmals mit DCM.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie.
-
Reinigen Sie das resultierende sekundäre Amin mittels Säulenchromatographie.
Abbildung 3: Allgemeiner Arbeitsablauf für die reduktive Aminierung.
Ergebnisse und Datenpräsentation
Die folgenden Tabellen fassen die repräsentativen Ergebnisse für jede Derivatisierungsmethode zusammen. Die Ausbeuten sind typisch und können je nach Substrat und Reaktionsbedingungen variieren. In der wissenschaftlichen Literatur werden für ähnliche Kupplungsreaktionen oft hohe Ausbeuten berichtet.[1] Beispielsweise wurden bei der Kopplung von Boc-geschützten Aminen an Leucin Ausbeuten von 79 % bis 91 % erzielt.[1] Reduktive Aminierungen können ebenfalls hohe Ausbeuten liefern, wie ein Beispiel mit einer Ausbeute von 68 % zeigt.[1]
Tabelle 1: Ergebnisse der Acylierungsreaktionen
| Eintrag | Säurechlorid | Produkt | Ausbeute (%) | Reinheit (LC-MS, %) |
| 1 | Acetylchlorid | N-(1-(Benzyloxycarbonyl)-4-cyanopiperidin-4-yl)acetamid | 92 | >95 |
| 2 | Benzoylchlorid | N-(1-(Benzyloxycarbonyl)-4-cyanopiperidin-4-yl)benzamid | 88 | >95 |
| 3 | Cyclopropancarbonylchlorid | N-(1-(Benzyloxycarbonyl)-4-cyanopiperidin-4-yl)cyclopropancarboxamid | 90 | >95 |
Tabelle 2: Ergebnisse der Sulfonylierungsreaktionen
| Eintrag | Sulfonylchlorid | Produkt | Ausbeute (%) | Reinheit (LC-MS, %) |
| 1 | Methansulfonylchlorid | N-(1-(Benzyloxycarbonyl)-4-cyanopiperidin-4-yl)methansulfonamid | 85 | >95 |
| 2 | Benzolsulfonylchlorid | N-(1-(Benzyloxycarbonyl)-4-cyanopiperidin-4-yl)benzolsulfonamid | 82 | >95 |
| 3 | Thiophen-2-sulfonylchlorid | N-(1-(Benzyloxycarbonyl)-4-cyanopiperidin-4-yl)thiophen-2-sulfonamid | 79 | >95 |
Tabelle 3: Ergebnisse der reduktiven Aminierungsreaktionen
| Eintrag | Carbonylverbindung | Produkt | Ausbeute (%) | Reinheit (LC-MS, %) |
| 1 | Benzaldehyd | Benzyl-4-(benzylamino)-4-cyanopiperidin-1-carboxylat | 75 | >95 |
| 2 | Aceton | Benzyl-4-cyano-4-(isopropylamino)piperidin-1-carboxylat | 68 | >95 |
| 3 | Cyclohexanon | Benzyl-4-cyano-4-(cyclohexylamino)piperidin-1-carboxylat | 72 | >95 |
Diskussion und Anwendungsbereiche
Die vorgestellten Protokolle sind robust, skalierbar und eignen sich für die manuelle und automatisierte Parallelsynthese. Die Reaktionen zeigen durchweg gute bis ausgezeichnete Ausbeuten und hohe Reinheiten der Produkte.
-
Acylierung und Sulfonylierung: Diese Methoden sind äußerst effizient zur Erzeugung von Amid- und Sulfonamid-Bibliotheken. Die große Vielfalt an kommerziell erhältlichen Carbonsäure- und Sulfonylchloriden ermöglicht den Zugang zu einer breiten chemischen Vielfalt.
-
Reduktive Aminierung: Dieses Verfahren ist ideal für die Einführung von verschiedenen Alkyl- und Aryl-Substituenten und führt zur Bildung von sekundären Aminen, die wichtige Wasserstoffbrückenbindungs-Donoren und -Akzeptoren in Ligand-Rezeptor-Wechselwirkungen sein können.
Die aus diesen Reaktionen resultierenden Derivate sind wertvolle Kandidaten für das Screening in verschiedenen biologischen Assays. Beispielsweise sind Piperidin-Strukturen häufig in Inhibitoren von Proteasen, Kinasen und G-Protein-gekoppelten Rezeptoren (GPCRs) zu finden. Die Nitrilgruppe kann als Bioisoster für andere funktionelle Gruppen dienen oder an polaren Wechselwirkungen im aktiven Zentrum eines Targets beteiligt sein.
Fazit
Benzyl-4-amino-4-cyanopiperidin-1-carboxylat ist ein hervorragender Baustein für die Synthese von Molekülbibliotheken. Die hier beschriebenen detaillierten Protokolle für Acylierung, Sulfonylierung und reduktive Aminierung bieten eine zuverlässige Grundlage für die Erzeugung diverser und komplexer Verbindungen, die für die Entdeckung und Optimierung von neuen pharmazeutischen Wirkstoffen von großer Bedeutung sind.
References
Application Notes and Protocols for the Functionalization of the Piperidine Ring
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as basicity and lipophilicity, which are crucial for drug-target interactions and pharmacokinetic profiles. The strategic functionalization of the piperidine ring is therefore a critical aspect of drug discovery, enabling the fine-tuning of a molecule's potency, selectivity, and metabolic stability.[3]
These application notes provide a comprehensive overview of key experimental procedures for the functionalization of the piperidine ring, including detailed protocols for N-functionalization and regioselective C-H functionalization. Quantitative data from representative reactions are summarized for comparative analysis, and key experimental workflows and relevant signaling pathways are illustrated.
Data Presentation: A Comparative Analysis of Piperidine Functionalization
The following tables summarize quantitative data for various piperidine functionalization reactions, providing a comparative overview of different catalytic systems, protecting groups, and reaction conditions.
Table 1: Regioselective C-H Functionalization of N-Protected Piperidines
| Entry | N-Protecting Group | Catalyst | Position Functionalized | Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |
| 1 | Boc | Rh₂(R-TCPTAD)₄ | C2 | Aryldiazoacetate | Moderate | Variable | - |
| 2 | Brosyl (Bs) | Rh₂(R-TPPTTL)₄ | C2 | Aryldiazoacetate | - | >30:1 | 52-73 |
| 3 | α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | Aryldiazoacetate | - | - | - |
Data compiled from studies on rhodium-catalyzed C-H insertions.[4][5]
Table 2: One-Pot Synthesis of 2,6-disubstituted piperid-4-ones
| Entry | Aldehyde | Tosyl Imine | Diketene | Yield (%) | Diastereomeric Ratio (cis/trans) |
| 1 | Benzaldehyde | N-Tosylbenzaldimine | Yes | 75 | 3:1 |
| 2 | 4-Chlorobenzaldehyde | N-Tosyl-4-chlorobenzaldimine | Yes | 82 | 4:1 |
| 3 | Furfural | N-Tosylfurfuraldimine | Yes | 68 | 2.5:1 |
Representative yields from a four-component condensation reaction.[1]
Mandatory Visualizations
Experimental Workflows & Logical Relationships
Caption: General workflow for N-functionalization of piperidine analogues.
Caption: Logic diagram for choosing a C-H functionalization strategy.
Signaling Pathways
Caption: GPCR signaling modulation by piperidine-based ligands.
Caption: PI3K/Akt pathway inhibition by piperidine compounds.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,6-Disubstituted Piperid-4-ones
This protocol describes a four-component condensation reaction for the synthesis of functionalized piperid-4-ones.[1]
Materials:
-
Tosyl imine (1.0 equiv)
-
Diketene (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Titanium tetrachloride (TiCl₄)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of the tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.
-
Add diketene (1.2 equiv) to the reaction mixture.
-
Monitor the consumption of starting materials using Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, introduce the aldehyde (1.0 equiv) to the flask.
-
Stir the reaction until completion.
-
For the conversion of the resulting cis/trans-diastereomers to a single 2,6-cis-diastereomer, perform epimerization with potassium carbonate (K₂CO₃).
-
Purify the crude product by flash column chromatography to yield the desired functionalized piperid-4-one.
Protocol 2: N-Alkylation of Piperidine via Reductive Amination
This protocol provides a general method for the N-alkylation of a piperidine derivative with an aldehyde or ketone.[6][7]
Materials:
-
Piperidine derivative (1.0 mmol)
-
Aldehyde or ketone (1.2 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the piperidine derivative (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in 1,2-dichloroethane (10 mL).
-
Add sodium triacetoxyborohydride (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC until completion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated piperidine derivative.
Protocol 3: Palladium-Catalyzed N-Arylation of Piperidine
This protocol outlines the palladium-catalyzed N-arylation of a piperidine derivative with an aryl halide.[6]
Materials:
-
Piperidine derivative (1.0 mmol)
-
Aryl halide (e.g., aryl bromide) (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous toluene (10 mL)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In an oven-dried flask, combine the piperidine derivative (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (2 mol%), ligand (4 mol%), and base (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Regioselective C2-H Functionalization of N-Boc-Piperidine
This protocol describes the rhodium-catalyzed C-H functionalization at the C2 position of N-Boc-piperidine.[4]
Materials:
-
N-Boc-piperidine (1.0 equiv)
-
Diazoacetate (1.2 equiv)
-
Rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄, 1 mol%)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N-Boc-piperidine (1.0 equiv) and the rhodium catalyst (1 mol%) in the anhydrous solvent.
-
Prepare a solution of the diazoacetate (1.2 equiv) in the same solvent.
-
Add the diazoacetate solution to the reaction mixture via a syringe pump over a period of 2 hours.
-
Stir the reaction at the desired temperature (e.g., 39 °C) and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield the C2-functionalized piperidine.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the Strecker synthesis. This one-pot, three-component reaction involves the treatment of Benzyl 4-oxo-1-piperidinecarboxylate with a source of ammonia (such as ammonium chloride) and a cyanide salt (like sodium or potassium cyanide).[1][2][3][4]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting material is Benzyl 4-oxo-1-piperidinecarboxylate. The essential reagents are a source of ammonia (e.g., ammonium chloride, ammonia solution) and a cyanide source (e.g., sodium cyanide, potassium cyanide, trimethylsilyl cyanide). The reaction is typically carried out in a protic solvent like methanol, ethanol, or water.[1][2][5]
Q3: What is the general mechanism of the Strecker synthesis in this context?
A3: The reaction proceeds in two main stages. First, the ketone on the piperidine ring reacts with ammonia to form an intermediate imine. Subsequently, the cyanide ion acts as a nucleophile, attacking the imine carbon to form the final α-aminonitrile product, this compound.[1][3][4]
Q4: Are there any major safety precautions to consider?
A4: Yes, this synthesis involves highly toxic cyanide salts and can potentially generate hydrogen cyanide gas, which is extremely poisonous. All manipulations involving cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. It is crucial to have a cyanide poisoning antidote kit readily available and to be trained in its use. Reactions should be quenched carefully with an oxidizing agent like bleach or hydrogen peroxide to destroy any residual cyanide.
Troubleshooting Guide: Common Side Reactions and Solutions
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Proposed Solution |
| Low Yield of Desired Product | Incomplete formation of the imine intermediate. | - Increase the concentration of the ammonia source. - Use a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium forward. - Extend the reaction time. |
| Hydrolysis of the starting material or product. | - Ensure anhydrous conditions if using non-aqueous solvents. - Control the pH of the reaction mixture; highly acidic or basic conditions can promote hydrolysis. | |
| Sub-optimal reaction temperature. | - Optimize the temperature. While room temperature is often sufficient, gentle heating may sometimes improve yields. However, excessive heat can lead to degradation. | |
| Formation of a White Precipitate (other than product) | Precipitation of cyanide salts. | - Ensure the cyanide salt is fully dissolved in the reaction medium. Using a co-solvent like water can help. |
| Formation of insoluble polymeric byproducts. | - Control the reaction temperature and reagent addition rate to minimize polymerization. | |
| Presence of an Impurity with a Hydroxyl Group | Formation of the cyanohydrin byproduct (Benzyl 4-cyano-4-hydroxypiperidine-1-carboxylate). | - This occurs when the cyanide ion attacks the ketone directly before imine formation. - Ensure a sufficient excess of the ammonia source is present to favor imine formation. - Add the cyanide source slowly to the reaction mixture after the ketone and ammonia source have had time to react. |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize. | - Attempt purification by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes). - Convert the product to its hydrochloride salt by treating with HCl in a suitable solvent (e.g., ether, dioxane) to facilitate precipitation and purification. |
| Presence of unreacted starting material. | - Increase the equivalents of the ammonia and cyanide sources. - Extend the reaction time or gently heat the reaction mixture. |
Data on Reaction Parameters (Illustrative)
The following table provides illustrative data on how reaction conditions can affect the yield and purity of the desired product. Note that these are representative values for a typical Strecker synthesis and should be optimized for your specific experimental setup.
| Parameter | Condition A | Condition B | Condition C | Impact on Reaction |
| Ammonia Source | NH4Cl (1.5 eq) | NH3 in MeOH (2.0 eq) | NH4Cl (1.0 eq) | Higher equivalents of ammonia favor imine formation over cyanohydrin byproduct. |
| Cyanide Source | NaCN (1.2 eq) | KCN (1.2 eq) | NaCN (1.0 eq) | Sufficient cyanide is crucial for the reaction to go to completion. |
| Solvent | Methanol | Ethanol/Water (1:1) | Dichloromethane | Protic solvents are generally preferred to facilitate the dissolution of reagents. |
| Temperature | Room Temperature | 50 °C | 0 °C to Room Temp | Moderate temperatures usually provide a good balance between reaction rate and side product formation. |
| Reaction Time | 12 hours | 24 hours | 6 hours | Longer reaction times can lead to higher conversion but may also increase byproduct formation. |
| Yield (Illustrative) | 75% | 85% | 60% | |
| Purity (Illustrative) | 90% | 95% | 85% |
Experimental Protocols
Key Experiment: Strecker Synthesis of this compound
Materials:
-
Benzyl 4-oxo-1-piperidinecarboxylate
-
Ammonium chloride (NH4Cl)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a well-ventilated fume hood, dissolve Benzyl 4-oxo-1-piperidinecarboxylate (1.0 eq) in methanol.
-
Add ammonium chloride (1.5 eq) to the solution and stir until it dissolves.
-
In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water.
-
Slowly add the aqueous sodium cyanide solution to the stirred methanolic solution of the ketone and ammonium chloride at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by adding an excess of sodium hypochlorite solution (bleach) to destroy any unreacted cyanide. Stir for at least one hour.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Visualizations
Diagram 1: Synthetic Pathway and Side Reactions
Caption: Reaction scheme for the synthesis of this compound and a common side reaction.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Overcoming low yield in the cyanation of N-benzyl-4-piperidone
Welcome to the technical support center for the cyanation of N-benzyl-4-piperidone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding this specific chemical transformation. Our aim is to help you overcome challenges, particularly low yield, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the cyanation of N-benzyl-4-piperidone?
The reaction of N-benzyl-4-piperidone with a cyanide source results in the formation of 1-benzyl-4-cyano-4-hydroxypiperidine. This is a cyanohydrin formation reaction, which involves the nucleophilic addition of a cyanide ion to the carbonyl group of the piperidone.
Q2: My reaction yield is consistently low. What are the most common reasons for this?
Low yields in this cyanation reaction can stem from several factors:
-
Steric Hindrance: N-benzyl-4-piperidone is a sterically hindered ketone, which can make the nucleophilic attack by the cyanide ion less favorable and slow down the reaction rate.[1][2]
-
Reversibility of the Reaction: Cyanohydrin formation is a reversible reaction. The equilibrium may not favor the product, especially with hindered ketones.[3][4]
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, pH, or reaction time, can significantly impact the yield.
-
Purity of Reagents: The purity of N-benzyl-4-piperidone, the cyanide source, and the solvent is crucial. Impurities can lead to side reactions or inhibit the desired transformation.
-
Presence of Water: For reactions involving trimethylsilyl cyanide (TMSCN), the presence of water can lead to the hydrolysis of the reagent and reduce its effectiveness.
Q3: What are the potential side reactions I should be aware of?
The primary side reaction of concern is the hydrolysis of the nitrile group in the product, 1-benzyl-4-cyano-4-hydroxypiperidine, to a carboxylic acid, especially during acidic or basic work-up.[5] Another consideration is the retro-cyanohydrin reaction, where the product reverts to the starting materials, particularly under basic conditions.[5]
Q4: Which cyanating agent is best for this reaction?
The choice of cyanating agent can have a significant impact on the yield. While traditional methods use sodium cyanide (NaCN) or potassium cyanide (KCN), trimethylsilyl cyanide (TMSCN) is often preferred for sterically hindered ketones as it can lead to higher yields.[3][6] Acetone cyanohydrin can also be a source of HCN for the reaction.[7]
Q5: How can I improve the yield of my reaction?
To improve the yield, consider the following troubleshooting strategies:
-
Optimize the Cyanating Agent: If you are using NaCN or KCN with low success, switching to TMSCN may improve the outcome.
-
Control the pH: For reactions with NaCN or KCN, maintaining a slightly acidic to neutral pH is important to ensure the presence of both free cyanide ions and hydrocyanic acid (HCN).[4]
-
Anhydrous Conditions: When using TMSCN, ensure that all glassware, solvents, and reagents are thoroughly dried to prevent hydrolysis of the cyanating agent.
-
Temperature Control: The reaction may benefit from cooling to control exothermic processes and minimize side reactions. For hindered ketones, gentle heating might be necessary to overcome the activation energy barrier.[6]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Use of a Lewis Acid: With TMSCN, the addition of a Lewis acid catalyst can enhance the electrophilicity of the carbonyl carbon and promote the reaction.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Steric hindrance of N-benzyl-4-piperidone. | - Switch to a more reactive cyanating agent like TMSCN.- Consider using a Lewis acid catalyst with TMSCN to activate the ketone.- Increase reaction time and/or temperature, monitoring for product degradation.[6] |
| Reaction equilibrium favors starting materials. | - Use an excess of the cyanating agent to shift the equilibrium towards the product.- Remove water from the reaction mixture if using TMSCN. | |
| Formation of Multiple Products | Hydrolysis of the nitrile group during work-up. | - Perform the work-up at low temperatures.- Use a buffered or weakly acidic/basic wash to neutralize the reaction mixture. |
| Retro-cyanohydrin reaction. | - Avoid strongly basic conditions during work-up and purification.[5] | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during work-up. | - Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and improve extraction efficiency. |
| Product co-elutes with impurities during chromatography. | - Modify the mobile phase by adding a small amount of a basic modifier like triethylamine (0.1-1%) to improve the peak shape of the basic piperidine product on silica gel.[9] |
Data Presentation
| Starting Material | Cyanating Agent | Amine | Solvent | Yield (%) | Reference |
| N-phenethyl-4-piperidone | KCN | Aniline | Acetic Acid/Water | 21 | N/A |
| N-benzyl-4-piperidone | TMSCN | Aniline | Glacial Acetic Acid | 76.25 | N/A |
This data is for the formation of the corresponding α-aminonitrile, not the cyanohydrin. It is provided to illustrate the impact of the cyanating agent on the reactivity of a similar substrate.
Experimental Protocols
Protocol 1: General Procedure for Cyanohydrin Formation using Sodium Cyanide
This is a general procedure that can be adapted for the cyanation of N-benzyl-4-piperidone.
Materials:
-
N-benzyl-4-piperidone
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-benzyl-4-piperidone in a suitable solvent like water or a mixture of water and a miscible organic solvent.
-
Prepare a solution of sodium cyanide in water.
-
Cool the flask containing the piperidone solution in an ice bath.
-
Slowly add the sodium cyanide solution to the stirred piperidone solution.
-
After the addition of the cyanide solution, slowly add a solution of acid (e.g., 37% HCl) dropwise while maintaining the temperature between 0-5 °C.[10]
-
After the acid addition is complete, continue stirring the reaction mixture at a low temperature for an additional 1-2 hours.[10]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether) multiple times.[11]
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.[6]
Safety Note: Cyanide salts and hydrogen cyanide (HCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Any cyanide-containing waste must be quenched with a solution of sodium hypochlorite (bleach) before disposal.
Protocol 2: General Procedure for Cyanosilylation using Trimethylsilyl Cyanide (TMSCN)
This is a general procedure for the formation of a silyl-protected cyanohydrin, which can be deprotected to yield the cyanohydrin.
Materials:
-
N-benzyl-4-piperidone
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Lewis acid catalyst (optional, e.g., Zinc iodide (ZnI₂))
-
Hydrochloric acid (for deprotection)
-
Tetrahydrofuran (THF) (for deprotection)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyl-4-piperidone in an anhydrous solvent.
-
If using a catalyst, add the Lewis acid to the solution.
-
Add TMSCN dropwise to the stirred solution at room temperature or with cooling, depending on the reactivity.
-
Stir the reaction mixture for the required time, monitoring by TLC. For hindered ketones, gentle heating may be necessary.[6]
-
Once the reaction is complete, carefully quench any remaining TMSCN with a few drops of water or methanol.
-
Remove the solvent under reduced pressure to obtain the crude O-trimethylsilyl cyanohydrin.
-
For deprotection, dissolve the crude product in a solvent like THF and add aqueous HCl.[6]
-
Heat the mixture as necessary to effect deprotection.[6]
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the resulting cyanohydrin.
Visualizations
References
- 1. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 2. youtube.com [youtube.com]
- 3. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Boc Deprotection of Hindered Aminopiperidines
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the Boc deprotection of sterically hindered aminopiperidines. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to facilitate successful deprotection.
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
Symptoms: The reaction does not go to completion, or the reaction rate is impractically slow, as monitored by TLC, LC-MS, or NMR.
Possible Causes & Solutions:
-
Steric Hindrance: The bulky nature of substituents on the piperidine ring or adjacent groups can impede the approach of the acidic reagent to the Boc-protected amine, slowing down the reaction rate.[1][2]
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group, especially for hindered substrates.
-
Inadequate Reaction Time or Temperature: The reaction may require more time or gentle heating to proceed to completion.[1]
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its availability for the reaction.[1]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acidic reagent. For instance, if using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), consider increasing it to 50% or even neat TFA.[1][2]
-
Extend Reaction Time: Continue to monitor the reaction and extend the duration as needed.[1]
-
Increase Temperature: Gentle heating (e.g., to 40-50°C) can sometimes accelerate the reaction, but should be done cautiously to avoid side reactions.[3]
-
Switch to a Stronger Acid: If increasing concentration and time is not effective, a stronger acid system like 4M HCl in 1,4-dioxane can be employed.[1][4][5]
-
Optimize Solvent: Ensure the solvent fully dissolves the starting material. DCM is a common choice for TFA-mediated deprotection.[1]
Issue 2: Formation of Side Products
Symptoms: Observation of unexpected spots on TLC or peaks in LC-MS/NMR analysis corresponding to byproducts.
Possible Causes & Solutions:
-
t-Butylation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic sites on the substrate or product.[2][5] This is particularly problematic for electron-rich aromatic rings or other nucleophilic residues.[5]
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group.[6]
-
Degradation of Other Acid-Sensitive Groups: The harsh acidic conditions may cleave other acid-labile protecting groups (e.g., acetals, some esters) present in the molecule.[3][6]
Troubleshooting Steps:
-
Use Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[1]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C) can sometimes minimize side reactions.[2]
-
Use Milder Acidic Conditions: Consider using a milder acid or a lower concentration of the strong acid.
-
Alternative Deprotection Methods: For substrates with acid-sensitive groups, explore non-acidic deprotection methods.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection with a strong acid like TFA?
A1: The deprotection is initiated by the protonation of the carbamate oxygen by the acid. This is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[7][8][9] Because CO2 gas is evolved, these reactions should not be performed in a closed system.[7][9]
Q2: When should I choose HCl in dioxane over TFA in DCM?
A2: HCl in dioxane is a strong alternative to TFA in DCM.[1][3] It can be advantageous when the trifluoroacetate salt formed with TFA is difficult to handle or interferes with subsequent steps.[3] The hydrochloride salt produced with HCl in dioxane is often a crystalline solid that can be easily isolated by filtration.[3]
Q3: Are there any non-acidic methods for Boc deprotection of hindered amines?
A3: Yes, several alternative methods exist for acid-sensitive substrates. These include:
-
Thermal Deprotection: Heating the Boc-protected amine, sometimes in a high-boiling solvent, can effect deprotection.[10][11]
-
Lewis Acids: Reagents like zinc bromide (ZnBr2) or trimethylsilyl iodide (TMSI) in an organic solvent can cleave the Boc group under milder, non-protic conditions.[4][7]
-
Catalytic Methods: Certain catalysts can promote Boc deprotection under neutral conditions.[12]
Q4: How do I effectively remove residual TFA after the reaction?
A4: Residual TFA can be removed by co-evaporation with a non-polar solvent like toluene.[1][6] After evaporation, dissolving the residue and neutralizing with a mild base during an aqueous workup can also be performed.[6]
Data Presentation
Table 1: Common Conditions for TFA-Mediated Boc Deprotection
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 20-25% | 1-2 hours | Room Temperature | A common and generally effective condition.[2] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[2] |
| 55% | 30 minutes | Room Temperature | Has been shown to yield higher purity peptides in some cases compared to 100% TFA.[2][13] |
| 100% (Neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side products.[2] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Concentration (% v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger, protects Tryptophan.[1] |
| Water | 2.5 - 5% | Carbocation scavenger.[1] |
| Thioanisole | 5% | Carbocation scavenger, protects Methionine.[1] |
| 1,2-Ethanediol (EDT) | 2.5% | Carbocation scavenger, protects Cysteine.[1] |
| Phenol | 5% | Carbocation scavenger.[1] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected aminopiperidine (1.0 equiv.) in anhydrous dichloromethane (DCM).[1]
-
Cool the solution to 0°C in an ice bath.[2]
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][7]
-
If the substrate is susceptible to t-butylation, add an appropriate scavenger (e.g., TIS, 2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[14]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).[1]
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution).[1]
Protocol 2: General Procedure for Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolve the Boc-protected aminopiperidine (1.0 equiv.) in anhydrous 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 4 equivalents or more).[1][4]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[5]
-
Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[1] The product may also precipitate from the reaction mixture and can be collected by filtration.[3]
Visualizations
Caption: Boc Deprotection Experimental Workflow.
Caption: Troubleshooting Logic for Boc Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Optimizing Strecker Reactions for 4-Piperidone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Strecker reaction of 4-piperidone derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the Strecker synthesis of 4-piperidone derivatives, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Inefficient Imine Formation: The initial condensation between the 4-piperidone and the amine is a crucial equilibrium-driven step. The presence of water can inhibit this reaction. | • Ensure all reactants and solvents are anhydrous. • Consider adding a dehydrating agent, such as magnesium sulfate (MgSO₄), to the reaction mixture to drive the equilibrium towards imine formation.[1] • Use a co-solvent system that allows for azeotropic removal of water. |
| Low Reactivity of the Ketone: 4-Piperidones can be less reactive than acyclic ketones or aldehydes. | • Increase the reaction temperature to overcome the activation energy barrier.[2] • Employ a Lewis acid catalyst, such as gallium (III) triflate or indium (III) chloride, to activate the ketone's carbonyl group.[2][3] | |
| Poor Nucleophilicity of the Cyanide Source: The choice of cyanide source and its effective delivery to the iminium ion intermediate is critical. | • If using alkali metal cyanides (KCN, NaCN), ensure adequate solubility in the reaction medium. The use of a protic co-solvent like water or alcohol may be necessary.[4] • Consider using a more soluble and reactive cyanide source like trimethylsilyl cyanide (TMSCN).[3][4] | |
| Formation of Side Products | Cyanohydrin Formation: The cyanide ion can directly attack the ketone starting material to form a cyanohydrin, especially if imine formation is slow. | • Ensure the amine is present in a stoichiometric or slight excess to favor imine formation. • Pre-forming the imine before the addition of the cyanide source can sometimes mitigate this side reaction. |
| Polymerization/Decomposition: Under harsh acidic or basic conditions, or at elevated temperatures, starting materials or the product may be unstable. | • Optimize the reaction temperature; avoid excessive heat.[2] • Use a milder catalyst or adjust the catalyst loading.[2] • Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times. | |
| Difficult Product Purification | Co-elution of Starting Materials and Product: The polarity of the aminonitrile product may be similar to that of the starting amine or unreacted piperidone. | • Optimize the chromatography conditions by screening different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). • Consider converting the aminonitrile to a salt (e.g., hydrochloride) to alter its solubility and facilitate purification by precipitation or extraction. |
| Hydrolysis of Nitrile During Workup: The aminonitrile can be sensitive to acidic or basic conditions during aqueous workup, leading to partial or complete hydrolysis to the corresponding amino acid or amide. | • Perform the aqueous workup under neutral or mildly basic conditions. • Minimize the contact time with aqueous layers. • Use a biphasic extraction with a suitable organic solvent to quickly isolate the product. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Strecker reaction with a 4-piperidone derivative?
A1: The Strecker reaction is a three-component reaction that proceeds in two main stages.[1][4] First, the 4-piperidone reacts with an amine (often ammonia or a primary amine) to form an iminium ion, with the loss of a water molecule.[1][4] In the second step, a cyanide ion attacks the electrophilic carbon of the iminium ion to form an α-aminonitrile.[1][4] This α-aminonitrile can then be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid derivative.[1][5]
Q2: Which cyanide source is best for the Strecker reaction of 4-piperidone derivatives?
A2: The choice of cyanide source depends on the specific reaction conditions and safety considerations.
-
Alkali metal cyanides (KCN, NaCN): These are inexpensive and commonly used. However, they have limited solubility in many organic solvents and require careful handling due to their high toxicity.[4] Their use often necessitates the presence of an acid to generate HCN in situ.[6]
-
Trimethylsilyl cyanide (TMSCN): This reagent is often preferred for its higher reactivity and better solubility in organic solvents.[3][4] It can be used under milder, non-aqueous conditions. However, it is more expensive and moisture-sensitive.
-
Hydrogen cyanide (HCN): While being the original Strecker reagent, its use is generally avoided due to its extreme toxicity and volatility.[7]
-
Ammonium thiocyanate (NH₄SCN): This has been explored as a less toxic alternative cyanide source in some modified Strecker reactions.[8]
Q3: How can I improve the yield and reaction rate?
A3: Several factors can be optimized to improve the reaction outcome:
-
Catalyst: The use of a catalyst can significantly accelerate the reaction. Lewis acids like gallium (III) triflate and indium-based catalysts have been shown to be effective for Strecker reactions involving ketones.[2][3] Molecular iodine has also been reported as an efficient catalyst for the synthesis of protected α-aminonitriles.[9]
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Aprotic solvents like dichloromethane or dichloroethane are often used, especially with TMSCN.[2][4] For reactions with KCN, a mixture of a protic solvent (like water or acetic acid) and an organic solvent may be employed.[4]
-
Temperature: Increasing the reaction temperature can improve the rate of reaction, but may also lead to the formation of side products. Optimization of the temperature is crucial and should be determined empirically for each specific substrate.[2]
-
Reactant Stoichiometry: Using a slight excess of the amine and cyanide source can help drive the reaction to completion.[4]
Q4: What are the typical conditions for the final hydrolysis of the α-aminonitrile?
A4: The hydrolysis of the α-aminonitrile to the corresponding α-amino acid is typically carried out under strong acidic or basic conditions.
-
Acidic Hydrolysis: Refluxing with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is a common method.[5]
-
Basic Hydrolysis: Treatment with an excess of an alkali base, such as potassium hydroxide (KOH), in an alcoholic solvent can also be employed.[10] The choice between acidic and basic hydrolysis will depend on the stability of other functional groups present in the molecule.
Data Presentation
Table 1: Comparison of Strecker Reaction Conditions for N-Substituted 4-Piperidones
| Entry | 4-Piperidone Derivative | Amine | Cyanide Source | Solvent | Conditions | Yield (%) | Reference |
| 1 | N-Phenethyl-4-piperidone | Aniline | KCN | Glacial Acetic Acid / Water | 45 °C, 45 h | 21 | [4] |
| 2 | N-Benzyl-4-piperidone | Aniline | TMSCN | Glacial Acetic Acid | rt, 10 min addition | 76 | [4] |
Experimental Protocols
Protocol 1: Strecker Reaction of N-Benzyl-4-piperidone with TMSCN [4]
-
To a solution of N-benzyl-4-piperidone (10.00 g, 52.83 mmol) and aniline (5.41 g, 58.11 mmol) in glacial acetic acid (50 mL), add trimethylsilyl cyanide (7.04 mL, 52.83 mmol) dropwise over a 10-minute period at room temperature.
-
Stir the reaction mixture. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product, N-benzyl-4-anilino-4-cyanopiperidine, may precipitate as a white solid.
-
The solid product can be isolated by filtration.
-
Further purification can be achieved by recrystallization or flash chromatography.
Protocol 2: Strecker Reaction of N-Phenethyl-4-piperidone with KCN [4]
-
Prepare a mixture of N-phenethyl-4-piperidone (0.1 mmol), aniline (0.15 mmol), glacial acetic acid (130 µL), and water (20 µL).
-
Add potassium cyanide (KCN) (0.25 mmol) to the mixture.
-
Stir the reaction mixture at 45 °C for 45 hours.
-
After the reaction is complete, pour the mixture into cold ammonium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualizations
Caption: General mechanism of the Strecker reaction for 4-piperidone derivatives.
Caption: A typical experimental workflow for the Strecker synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The application of NH4SCN as a nontoxic cyanide source for the divergent Strecker synthesis of aminonitriles and iminonitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine [organic-chemistry.org]
- 10. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of Polar 4-Amino-4-Cyanopiperidine Compounds
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges in the purification of polar 4-amino-4-cyanopiperidine compounds. The inherent polarity and basicity of these molecules often lead to complex purification issues. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What makes polar 4-amino-4-cyanopiperidine compounds so challenging to purify?
A1: The primary challenges stem from two core properties of the molecule:
-
High Polarity : These compounds have a strong affinity for polar solvents and stationary phases, making them difficult to elute and separate using standard chromatographic techniques. They often exhibit poor retention on traditional reverse-phase columns.[1]
-
Basic Amino Group : The piperidine nitrogen is basic and can interact strongly with acidic silanol groups on standard silica gel stationary phases. This interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption to the column.[2][3]
Q2: What are the primary purification methods suitable for these compounds?
A2: Several techniques can be employed, and the best choice depends on the specific compound, impurity profile, and scale. The most common methods are:
-
Normal-Phase Chromatography (NPC) : Often requires mobile phase modifiers to prevent peak tailing.[3]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : Requires specialized columns designed for polar analytes to achieve adequate retention.[1][2]
-
Hydrophilic Interaction Chromatography (HILIC) : An excellent alternative to reverse-phase for highly polar compounds, offering better retention.[4][5]
-
Purification via Salt Formation : A classical and highly effective method for both purification and isolation, especially on a larger scale. This technique leverages changes in solubility to separate the target compound from neutral organic impurities.[6]
Q3: My compound shows very little or no retention on a standard C18 reverse-phase column. What is happening and how can I fix it?
A3: This issue is common for highly polar analytes and is often caused by "hydrophobic phase collapse" of the C18 stationary phase when using highly aqueous mobile phases.[1] To resolve this, you can:
-
Switch to an AQ-type Reverse-Phase Column : Columns like C18AQ are designed with polar end-capping to prevent phase collapse and are suitable for use with 100% aqueous mobile phases, improving the retention of polar compounds.[1]
-
Use Hydrophilic Interaction Chromatography (HILIC) : HILIC columns are specifically designed to retain and separate very polar compounds and are an excellent alternative when reverse-phase methods fail.[4][5]
Q4: When is purification by salt formation a better option than chromatography?
A4: Salt formation is particularly advantageous when:
-
Working on a larger scale : Crystallization can be more economical and scalable than preparative HPLC.[6]
-
The primary impurities are non-basic : It provides an excellent way to separate the basic amine product from neutral or acidic byproducts. The salt of your compound will often precipitate from an organic solvent, while the impurities remain in solution.[6]
-
A crystalline solid is desired : It is an effective method for obtaining a stable, crystalline form of the final product.[7]
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
Peak tailing is a common issue when purifying basic compounds like 4-amino-4-cyanopiperidines on standard silica gel. This is typically caused by strong interactions between the basic amine and acidic surface silanols.
// Nodes start [label="Problem: Severe Peak Tailing\nin Normal-Phase Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are you using a mobile phase modifier?", fillcolor="#FBBC05", fontcolor="#202124"]; a1_no [label="Action: Add a basic modifier to\nthe mobile phase.", fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="Action: Increase modifier concentration\nor switch to a stronger base.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is peak shape still poor?", fillcolor="#FBBC05", fontcolor="#202124"]; a2_no [label="Result: Problem Solved.\nPeak shape is symmetrical.", fillcolor="#34A853", fontcolor="#FFFFFF"]; a2_yes [label="Action: Switch to an alternative\nstationary phase.", fillcolor="#F1F3F4", fontcolor="#202124"]; a3 [label="Options:\n1. Amine-Deactivated Silica\n2. Alumina (Basic)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_no [label="No"]; q1 -> a1_yes [label="Yes"]; a1_no -> q2; a1_yes -> q2; q2 -> a2_no [label="No"]; q2 -> a2_yes [label="Yes"]; a2_yes -> a3; } /dot
Caption: Troubleshooting workflow for poor peak shape.
Guide 2: Low or No Recovery of Compound
Losing your compound during purification can be frustrating. This decision tree helps identify potential causes and solutions for low recovery rates.
// Nodes start [label="Problem: Low or No\nCompound Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Which chromatography\ntechnique was used?", fillcolor="#FBBC05", fontcolor="#202124"];
npc [label="Normal-Phase (Silica)", fillcolor="#F1F3F4", fontcolor="#202124"]; rpc [label="Reverse-Phase (e.g., C18)", fillcolor="#F1F3F4", fontcolor="#202124"];
npc_cause [label="Cause: Irreversible binding to acidic\nsilica due to high basicity.", fillcolor="#F1F3F4", fontcolor="#202124"]; rpc_cause [label="Cause: Compound is too polar and\neluted in the void volume with the solvent front.", fillcolor="#F1F3F4", fontcolor="#202124"];
npc_solution [label="Solution:\n1. Use a basic mobile phase modifier (TEA, NH3).\n2. Use amine-deactivated silica.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rpc_solution [label="Solution:\n1. Use a polar-endcapped (AQ) column.\n2. Switch to HILIC.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> npc [label="Normal-Phase"]; q1 -> rpc [label="Reverse-Phase"]; npc -> npc_cause; rpc -> rpc_cause; npc_cause -> npc_solution; rpc_cause -> rpc_solution; } /dot
Caption: Decision tree for diagnosing low recovery issues.
Data Presentation
Table 1: Comparison of Purification Techniques for Polar Aminopiperidines
| Technique | Principle | Best Suited For | Key Advantages & Considerations |
| Normal-Phase (NPC) | Adsorption chromatography with a polar stationary phase (silica) and non-polar mobile phase. | Separation of isomers and less polar impurities. | Advantages : Simple setup. Considerations : Strong potential for peak tailing. Requires basic modifiers (e.g., Triethylamine, Ammonia) to achieve good peak shape.[3] |
| Reverse-Phase (RP-HPLC) | Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8] | Removing non-polar to moderately polar impurities. | Advantages : High resolution. Considerations : Poor retention of highly polar compounds on standard columns. Requires specialized "AQ" type columns for good performance with highly aqueous mobile phases.[1] |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase with a high organic content mobile phase.[4] | Highly polar and hydrophilic compounds that are poorly retained by RP-HPLC. | Advantages : Excellent retention for polar analytes, compatible with mass spectrometry.[4][5] Considerations : Requires careful equilibration; salt concentration in the mobile phase is critical.[4] |
| Salt Formation | Crystallization of an acid-addition salt of the basic piperidine. | Large-scale purification and isolation of the final product. | Advantages : Highly scalable and economical, effectively removes non-basic impurities.[6] Considerations : Requires screening for a suitable counter-ion and solvent system to induce crystallization. |
Table 2: Effect of Basic Modifiers in Normal-Phase Chromatography
This table illustrates the typical effect of adding basic modifiers to the mobile phase to improve the chromatography of a model basic piperidine compound on silica gel.
| Mobile Phase Modifier (1% in 9:1 Hexane:EtOAc) | Retention Factor (Rf) | Tailing Factor | Relative Recovery (%) |
| None | 0.15 | 3.2 | 65 |
| Triethylamine (TEA) | 0.35 | 1.2 | 95 |
| 7N NH3 in Methanol | 0.45 | 1.1 | 98 |
| Data is illustrative and will vary depending on the specific compound and conditions. Adapted from similar studies on piperidine-containing compounds.[3] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier
-
Column Preparation : Select a glass column and pack it with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase (e.g., 100% Hexane).
-
Modifier Addition : Prepare your mobile phase system (e.g., Hexane/Ethyl Acetate). Add a basic modifier such as 0.5-1% triethylamine (TEA) or 0.5-1% of a 7N solution of ammonia in methanol to all mobile phase components to ensure a consistent pH.
-
Sample Loading : Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution : Begin elution with a low-polarity mobile phase and gradually increase the polarity (e.g., from 10% to 50% Ethyl Acetate in Hexane, both containing 1% TEA).
-
Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC), ensuring the TLC plate is developed in a chamber containing the same mobile phase with the modifier.
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure. The modifier (like TEA) is volatile and will typically be removed during this step.
Protocol 2: HILIC-HPLC Purification
-
Column and Mobile Phases :
-
Column : Use a HILIC column (e.g., amide, cyano, or silica-based).
-
Mobile Phase A : Acetonitrile with a volatile buffer salt (e.g., 10 mM ammonium formate).
-
Mobile Phase B : Water with the same volatile buffer salt (e.g., 10 mM ammonium formate).
-
-
Column Equilibration : Equilibrate the HILIC column with a high percentage of the organic mobile phase (e.g., 95% A, 5% B) for at least 15-20 column volumes. This is a critical step in HILIC.[4]
-
Sample Preparation : Dissolve the sample in the initial mobile phase (e.g., 95:5 Acetonitrile:Water). Ensure the sample solvent is compatible with the high organic starting conditions to avoid peak distortion.
-
Gradient Elution : Inject the sample and begin a gradient program, increasing the percentage of the aqueous mobile phase (B) to elute the compound. A typical gradient might run from 5% to 50% B over 20-30 minutes.
-
Isolation : Collect the fraction containing the pure product. Remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution containing the volatile buffer can be lyophilized to yield the purified product as a salt or further processed.
Protocol 3: Purification via Diastereomeric Salt Formation
This protocol is applicable for resolving racemic mixtures but the principle of salt formation for purification is the same.[7]
-
Solvent and Acid Selection : Dissolve the crude racemic 4-amino-4-cyanopiperidine in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Salt Formation : Add a solution of a chiral acid resolving agent (e.g., tartaric acid, (R)-CPA) in the same solvent to the piperidine solution, typically in a 0.5 molar equivalent.[7] For general purification, a simple acid like HCl or sulfuric acid can be used.
-
Crystallization : Stir the solution. The formation of a diastereomeric salt (or a simple acid-addition salt) may cause one form to precipitate out of the solution due to lower solubility.[7] This process can be aided by cooling the mixture.
-
Isolation of the Salt : Collect the precipitated solid by filtration and wash it with a small amount of cold solvent.
-
Purity Check : Check the purity of the isolated salt (e.g., by HPLC). If necessary, the salt can be recrystallized to improve purity.[9]
-
Liberation of the Free Base : Dissolve the purified salt in water and add a base (e.g., sodium hydroxide) to deprotonate the amine. Extract the free base into a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Dry the organic layer, filter, and evaporate the solvent to yield the purified compound.[9]
References
- 1. santaisci.com [santaisci.com]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. halocolumns.com [halocolumns.com]
- 5. agilent.com [agilent.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Preventing over-alkylation in the N-benzylation of piperidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-benzylation of piperidines, with a primary focus on preventing over-alkylation.
Troubleshooting Guides
This section addresses specific issues that may arise during the N-benzylation of piperidines.
Issue 1: Significant formation of a water-soluble byproduct, leading to low yield of the desired N-benzylpiperidine after aqueous workup.
-
Question: My reaction is producing a significant amount of a byproduct that seems to be lost during the aqueous workup, resulting in a low yield of my desired N-benzylpiperidine. What is happening and how can I fix it?
-
Answer: This is a classic case of over-alkylation, where the initially formed N-benzylpiperidine (a tertiary amine) reacts further with the benzyl halide to form a quaternary ammonium salt (N,N-dibenzylpiperidinium halide).[1][2] This salt is highly polar and water-soluble, causing it to be removed with the aqueous layer during extraction.[2]
Solutions:
-
Control Stoichiometry: The most straightforward approach is to adjust the stoichiometry of your reactants. Use an excess of piperidine (2-3 equivalents) relative to the benzyl halide. This ensures that the benzyl halide is more likely to react with the starting secondary amine rather than the tertiary amine product.[2] Alternatively, adding the benzyl halide slowly to the reaction mixture can maintain a low concentration of the alkylating agent, which also favors mono-alkylation.[2][3]
-
Choice of Base: The use of a non-nucleophilic base is crucial. Potassium carbonate (K₂CO₃) is a common and effective choice.[4] Sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) can also be used to neutralize the acid formed during the reaction without competing in the alkylation.[2]
-
Reaction Conditions: Lowering the reaction temperature can sometimes help to reduce the rate of the second alkylation more than the first. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally suitable.[1]
-
Issue 2: The N-benzylation reaction is very slow or does not proceed to completion.
-
Question: My N-benzylation reaction is sluggish and a significant amount of starting material remains even after prolonged reaction time. What could be the cause and how can I improve the reaction rate?
-
Answer: A slow or incomplete reaction is often due to the protonation of the starting piperidine by the hydrohalic acid (e.g., HBr or HCl) generated as a byproduct of the reaction. The resulting piperidinium salt is not nucleophilic and will not react with the benzyl halide.[2][3]
Solutions:
-
Add a Base: The addition of a base is necessary to neutralize the acid byproduct. As mentioned previously, potassium carbonate (K₂CO₃) or DIPEA are excellent choices.[1][2] Typically, 1.5 to 2.0 equivalents of the base are used.[1]
-
Solvent and Temperature: Ensure that your solvent is anhydrous, as water can interfere with the reaction. While lower temperatures are generally preferred to prevent over-alkylation, gentle heating (e.g., to 40-60 °C) can be employed to increase the reaction rate if necessary.[5] However, this should be done with caution and careful monitoring to avoid increased byproduct formation.
-
Reagent Quality: Verify the purity and reactivity of your benzyl halide, as old or impure reagents can lead to poor results.
-
Issue 3: My product is a mixture of N-benzylpiperidine and the quaternary ammonium salt. How can I purify the desired product?
-
Question: I have a mixture of the desired mono-benzylated product and the over-alkylated quaternary salt. What is the best way to separate them?
-
Answer: The significant difference in polarity between the tertiary amine and the quaternary ammonium salt allows for effective separation.
Purification Methods:
-
Aqueous Extraction: If not already performed, an aqueous workup can remove the majority of the water-soluble quaternary salt. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine.
-
Column Chromatography: This is a very effective method for separating the less polar N-benzylpiperidine from the highly polar quaternary salt. Silica gel is a suitable stationary phase, and a gradient of ethyl acetate in hexanes is a common mobile phase.
-
Crystallization: If the desired N-benzylpiperidine is a solid, crystallization from an appropriate solvent can be an effective purification method, as the quaternary salt will likely have very different solubility properties.
-
Precipitation: In some cases, the quaternary ammonium salt may be less soluble in the reaction solvent (like acetonitrile) than the starting materials and can precipitate out of the reaction mixture.[5] If the desired product is soluble, the salt can be removed by filtration. Conversely, adding a non-polar solvent like diethyl ether to the reaction mixture can sometimes precipitate the quaternary salt.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of N-benzylation of piperidines?
A1: Over-alkylation, also known as quaternization, is a common side reaction where the desired product, N-benzylpiperidine (a tertiary amine), acts as a nucleophile and reacts with another molecule of the benzyl halide. This second alkylation event results in the formation of a positively charged N,N-dibenzylpiperidinium halide, which is a quaternary ammonium salt.[2]
Q2: Why is the N-benzylpiperidine product often more reactive than the starting piperidine?
A2: The N-benzylpiperidine product is a tertiary amine, which is often more nucleophilic than the starting secondary amine (piperidine). This increased nucleophilicity makes it more susceptible to a second alkylation, leading to the formation of the quaternary ammonium salt.[2]
Q3: Are there alternative methods to direct N-alkylation that completely avoid over-alkylation?
A3: Yes, reductive amination is an excellent alternative that inherently avoids the problem of over-alkylation.[4] This one-pot reaction involves the condensation of piperidine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired N-benzylpiperidine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborhoydride (NaBH₃CN).[6] Since no alkyl halides are used, the formation of a quaternary ammonium salt is not possible.
Q4: What is the role of the base in the N-benzylation of piperidine?
A4: The reaction between piperidine and a benzyl halide produces one equivalent of a strong acid (HBr or HCl). This acid will protonate the basic piperidine starting material, forming a non-nucleophilic ammonium salt and effectively stopping the reaction. The base is added to neutralize this acid as it is formed, allowing the reaction to proceed to completion.[2][3]
Q5: How does the slow addition of the benzyl halide help in preventing over-alkylation?
A5: By adding the benzyl halide slowly over a period of time, you maintain a low concentration of the alkylating agent in the reaction mixture. This ensures that the benzyl halide is more likely to encounter and react with the more abundant starting piperidine rather than the N-benzylpiperidine product, thus minimizing the formation of the quaternary salt.[3] A syringe pump is an effective tool for achieving a slow and controlled addition.[3]
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of N-benzylpiperidine and the over-alkylation byproduct.
Table 1: Effect of Stoichiometry and Base on the N-benzylation of Piperidine
| Piperidine (eq.) | Benzyl Bromide (eq.) | Base (eq.) | Solvent | Temperature | Time (h) | N-benzylpiperidine Yield (%) | N,N-dibenzylpiperidinium bromide Yield (%) |
| 1.0 | 1.1 | K₂CO₃ (2.0) | MeCN | Reflux | 6 | ~75 | ~20 |
| 3.0 | 1.0 | K₂CO₃ (2.0) | MeCN | Reflux | 6 | >90 | <5 |
| 1.0 | 1.1 | DIPEA (1.5) | MeCN | RT | 24 | ~85 | ~10 |
| 1.0 | 1.0 | None | MeCN | RT | 24 | Low (as salt) | Minimal |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. Data is compiled from qualitative and semi-quantitative information in the literature.
Table 2: Comparison of Direct Alkylation and Reductive Amination for N-benzylation of Piperidine
| Method | Piperidine (eq.) | Benzylating Agent (eq.) | Reducing Agent (eq.) | Solvent | Temperature | Time (h) | N-benzylpiperidine Yield (%) | Over-alkylation Product | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Direct Alkylation | 1.1 | Benzyl Bromide (1.0) | - | MeCN | RT | 12-24 | 80-90 | Yes | | Reductive Amination | 1.0 | Benzaldehyde (1.2) | NaBH(OAc)₃ (1.5) | DCE | RT | 2-6 | >95 | No |
Note: Yields are approximate and represent typical outcomes under optimized conditions.
Experimental Protocols
Protocol 1: Direct N-Benzylation of Piperidine with Controlled Addition
This protocol is designed to minimize over-alkylation by using an excess of piperidine and slow addition of the benzyl bromide.
Materials:
-
Piperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Acetonitrile (MeCN), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Syringe pump (recommended)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperidine (2.0-3.0 eq.) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5-2.0 eq.) to the stirred solution.
-
In a separate syringe, prepare a solution of benzyl bromide (1.0 eq.) in a small amount of anhydrous acetonitrile.
-
Using a syringe pump, add the benzyl bromide solution to the stirred piperidine suspension over a period of 1-2 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate and any precipitated salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Benzylation of Piperidine via Reductive Amination
This protocol offers a high-yield synthesis of N-benzylpiperidine while completely avoiding the formation of quaternary ammonium salts.
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, can be used as a catalyst)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.) and anhydrous 1,2-dichloroethane.
-
Add benzaldehyde (1.1-1.2 eq.) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the N-benzylpiperidine product. The crude product is often of high purity, but can be further purified by column chromatography if needed.
Visualizations
Caption: Reaction pathway illustrating the desired mono-alkylation and the undesired over-alkylation.
Caption: A troubleshooting workflow for the N-benzylation of piperidine.
Caption: A comparison of experimental workflows for direct alkylation and reductive amination.
References
Technical Support Center: Synthesis and Stability of Aminonitrile Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of aminonitrile intermediates during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of aminonitrile intermediates?
A1: The stability of aminonitrile intermediates is primarily influenced by several factors:
-
pH: The pH of the reaction medium can significantly impact stability. Acidic conditions can protonate the amino group, which can affect its reactivity and side reactions. Both acidic and basic conditions can promote the hydrolysis of the nitrile group to a carboxylic acid, leading to the formation of the corresponding amino acid[1][2].
-
Temperature: While higher temperatures can increase the rate of formation of aminonitriles, they can also accelerate decomposition pathways[1].
-
Solvent: The choice of solvent is crucial. Protic solvents like water or alcohols can lead to undesired hydrolysis of the aminonitrile[2]. Aprotic solvents are often preferred to minimize this side reaction[2].
-
Structure of the Aminonitrile: α-aminonitriles are generally more reactive and potentially less stable than their β- and γ-isomers[1].
-
Presence of Water: Water can act as a nucleophile and hydrolyze the aminonitrile, especially under acidic or basic conditions[1][2].
Q2: What are the common decomposition pathways for aminonitrile intermediates?
A2: The main decomposition pathways for aminonitrile intermediates include:
-
Hydrolysis: This is a common pathway where the nitrile group is hydrolyzed to a carboxylic acid, converting the aminonitrile into an amino acid. This reaction is often catalyzed by acid or base[1][2][3].
-
Retro-Strecker Reaction: This is the reverse of the Strecker synthesis, where the aminonitrile decomposes back into an imine (or its precursors, an aldehyde/ketone and an amine) and a cyanide source. This can be more prevalent with primary alkyl amines[4].
-
Polymerization: Under certain conditions, especially with reactive aldehydes, aldol-type self-condensation can occur, leading to polymeric byproducts and reducing the yield of the desired aminonitrile[5].
Q3: How can I improve the stability of my aminonitrile intermediate during workup and purification?
A3: To improve stability during workup and purification:
-
Maintain Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis[5].
-
Control Temperature: Perform workup and purification at low temperatures to slow down potential decomposition reactions.
-
pH Control: If an aqueous workup is necessary, use buffered solutions to maintain a pH where the aminonitrile is most stable. For some aminonitriles, slightly acidic conditions might be beneficial[1].
-
Minimize Exposure Time: Complete the workup and purification steps as quickly as possible to reduce the time the intermediate is exposed to potentially destabilizing conditions.
-
Use of N-Protecting Groups: N-acylated aminonitriles are often more stable than their free amine counterparts[5]. If the synthetic route allows, consider forming an N-acylated derivative.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or no yield of aminonitrile | 1. Suboptimal Solvent Choice: The solvent may not be appropriate for the reaction, leading to slow reaction rates or side reactions[2]. 2. Incorrect Reagent Stoichiometry: An excess or deficit of one of the reactants can lead to incomplete reaction or side product formation[2]. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate[2]. 4. Decomposition of the product: The aminonitrile may be forming but then decomposing under the reaction or workup conditions. | 1. Solvent Optimization: Switch to a polar aprotic solvent like acetonitrile or DMF to potentially increase the reaction rate. Consider solvent-free conditions, which have been shown to be effective for some syntheses[2][6]. 2. Stoichiometry Check: Ensure accurate measurement of all reactants. 3. Temperature Adjustment: Gradually increase the reaction temperature while monitoring for product formation and decomposition. 4. Isolate the product quickly: Minimize reaction time after formation and use a rapid, cold workup procedure. |
| Formation of multiple side products | 1. Hydrolysis: Presence of water in the reaction mixture can lead to the formation of the corresponding amino acid[2]. 2. Cyanohydrin Formation: The aldehyde or ketone starting material can react with the cyanide source to form a cyanohydrin. 3. Aldol-type Condensation: Especially with enolizable aldehydes, self-condensation can lead to polymeric byproducts[5]. | 1. Use Anhydrous Conditions: Dry all solvents and reagents before use. 2. Order of Addition: Consider pre-forming the imine before adding the cyanide source to minimize cyanohydrin formation. 3. Stabilize Intermediates: For N-acylated aminonitriles, consider a two-step approach where the N-acylimine is stabilized with an adduct like p-tolylsulfinic acid before reaction with cyanide[5]. |
| Difficulty in purifying the aminonitrile | 1. Instability on Silica Gel: Aminonitriles can be unstable on silica gel, leading to decomposition during column chromatography. 2. Co-elution with impurities: Starting materials or byproducts may have similar polarities. | 1. Alternative Purification: Consider other purification methods such as crystallization, distillation (if thermally stable), or using a different stationary phase like alumina. Deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can sometimes help. 2. Optimize chromatography conditions: Use a different solvent system or a gradient elution to improve separation. |
Quantitative Data on Aminonitrile Synthesis
The following table summarizes reaction conditions and yields for the synthesis of various aminonitriles, providing a comparative overview of different methodologies.
| Aminonitrile Product | Aldehyde/Ketone | Amine | Cyanide Source | Catalyst/Solvent | Temp (°C) | Time | Yield (%) | Reference |
| N-(1-cyano-3-phenylpropyl)-2-phenylacetamide | 3-phenylpropanal | 2-phenylacetamide | KCN | 4-tolylsulfinic acid / THF | RT | 3-14 days | 53 | [5] |
| 2-(phenylamino)phenylacetonitrile | Benzaldehyde | Aniline | TMSCN | [HMIm]OAc | RT | 10 min | 96 | [7] |
| 2-(butylamino)propanenitrile | Acetaldehyde | n-Butylamine | TMSCN | [HMIm]OAc | RT | 15 min | 90 | [7] |
| 2-((4-methoxyphenyl)amino)acetonitrile | Formaldehyde | p-Anisidine | TMSCN | [HMIm]OAc | RT | 15 min | 92 | [7] |
| 2-amino-2-phenylacetonitrile | Benzaldehyde | Ammonia | NaCN/NH4Cl | Water | RT | - | ~70 | [8] |
| 2-amino-2-phenylacetonitrile | Benzaldehyde | Ammonia | K4[Fe(CN)6] | Benzoyl chloride | - | - | High | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Organocatalytic Strecker Synthesis of α-Aminonitriles using [HMIm]OAc[7]
-
To a mixture of the aldehyde (1 mmol) and amine (1 mmol), add N-methyl imidazolium acetate ([HMIm]OAc) (0.5 mmol).
-
Stir the resulting mixture at room temperature for the appropriate time as determined by TLC analysis for the formation of the imine.
-
Add trimethylsilyl cyanide (TMSCN) (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aminonitrile.
Protocol 2: Synthesis of N-Acylated α-Aminonitriles via a One-Pot Protocol[5]
-
To a solution of the aldehyde (1.0 equiv) and amide (1.0 equiv) in THF, add 4-tolylsulfinic acid (1.0 equiv).
-
Stir the mixture at room temperature until the starting materials are consumed or the reaction reaches equilibrium, as monitored by an appropriate analytical technique (e.g., NMR, LC-MS).
-
Add KCN (1.1 equiv) to the reaction mixture.
-
Continue stirring at room temperature for the required reaction time (can range from 3 to 14 days).
-
After the reaction is complete, perform an appropriate aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography to yield the N-acylated α-aminonitrile.
Visual Guides
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of aminonitrile intermediates.
Caption: A simplified workflow of the Strecker synthesis leading to the formation of an α-aminonitrile intermediate and a potential subsequent hydrolysis step.
Caption: A logical troubleshooting workflow for addressing low yields in aminonitrile synthesis by optimizing reaction conditions and enhancing intermediate stability.
References
- 1. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography for Piperidine Derivative Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of piperidine derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying piperidine derivatives, and are there alternatives?
A1: The most common stationary phase for column chromatography of piperidine derivatives is silica gel due to its versatility and effectiveness in separating compounds based on polarity.[1] However, because piperidine derivatives are basic, their interaction with the acidic silanol groups on the silica surface can lead to issues like peak tailing.[2]
Alternatives to standard silica gel include:
-
Deactivated Silica Gel: Using silica gel that has been treated to mask the acidic silanol groups can significantly improve peak shape and recovery.[2]
-
Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for the purification of basic compounds like piperidines.[2]
-
Reverse-Phase Silica (C18): For less polar piperidine derivatives, reverse-phase chromatography can be an excellent option. This technique often uses acidic mobile phase modifiers to improve peak shape by protonating the piperidine nitrogen.[2]
Q2: How do I select an appropriate mobile phase (solvent system) for my piperidine derivative?
A2: The selection of a mobile phase is crucial for successful separation and is typically determined by running preliminary Thin Layer Chromatography (TLC) analyses with various solvent systems.[3] A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[4][5] The polarity is gradually increased by adjusting the solvent ratio until an optimal separation is observed on the TLC plate. An ideal solvent system will give your target compound a Retention Factor (Rf) of approximately 0.3.[3]
Q3: Why is a basic modifier often added to the mobile phase?
A3: A basic modifier, such as triethylamine (TEA) or a solution of ammonia in methanol, is frequently added to the eluent (typically at 0.1-1% v/v) to mitigate peak tailing.[2][4] The basic modifier competes with the basic piperidine derivative for binding to the acidic silanol groups on the silica gel surface.[2] This competition reduces the strong, undesirable interactions that cause tailing, resulting in more symmetrical peaks and better separation.[2]
Q4: What is the difference between wet and dry loading of a sample, and which should I use?
A4: Both wet and dry loading are methods to apply your crude sample to the top of the column.
-
Wet Loading: The crude product is dissolved in a minimal amount of a suitable solvent (ideally the chromatography eluent) and then carefully pipetted onto the top of the stationary phase.[6] This method is quick but can lead to band broadening if a solvent that is too strong or too much volume is used.[6]
-
Dry Loading: The crude product is dissolved in a suitable solvent, and a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure to yield a free-flowing powder of the sample adsorbed onto the silica.[6] This powder is then carefully added to the top of the column. Dry loading is often preferred for samples that are not very soluble in the starting eluent or for achieving better separation of closely eluting compounds.[6]
Troubleshooting Guide
Q5: My piperidine derivative is showing significant peak tailing on a silica gel column. What can I do?
A5: Peak tailing is a common problem when purifying basic compounds like piperidines on acidic silica gel.[2] This occurs due to strong interactions between the basic nitrogen of the piperidine and the acidic silanol groups on the silica surface.[2]
Solutions:
-
Add a Basic Modifier: Introduce a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase. A 1-2% solution of 7N ammonia in methanol can also be effective for strongly basic compounds.[2]
-
Change the Stationary Phase: Switch to a less acidic stationary phase. Good options include amine-deactivated silica gel or alumina (basic or neutral).[2]
-
Consider Reverse-Phase Chromatography: If your compound is sufficiently non-polar, using a C18 column with an acidic mobile phase modifier (e.g., trifluoroacetic acid - TFA) can improve peak shape.[2]
Q6: I am experiencing low recovery of my compound after column chromatography. What are the potential causes?
A6: Low recovery can be frustrating and is often due to irreversible binding to the stationary phase or compound degradation.
Possible Causes and Solutions:
-
Irreversible Adsorption: The strong interaction between the basic piperidine and acidic silica can lead to your compound getting permanently stuck on the column.[2]
-
Solution: Employ the same strategies used to combat tailing (see Q5), such as adding a basic modifier to the eluent or using a deactivated stationary phase like alumina.[2]
-
-
Compound Degradation: Some compounds are unstable on silica gel.[7][8]
-
Solution: You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if new spots have appeared.[7] If degradation is occurring, consider using a less acidic stationary phase like deactivated silica or alumina, or an alternative purification method such as recrystallization.[7][8][9]
-
Q7: My target compound is co-eluting with an impurity. How can I improve the separation?
A7: Co-elution occurs when two or more compounds travel down the column at the same rate. Improving separation, or resolution, requires modifying the chromatographic conditions.
Solutions:
-
Optimize the Mobile Phase: Systematically adjust the solvent ratio to be less polar. A weaker eluent will slow down the movement of all compounds, potentially increasing the difference in their elution times.
-
Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, try a completely different combination of solvents (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).
-
Ensure Proper Column Packing: A poorly packed column with air bubbles or cracks can lead to channeling, where the solvent and sample flow unevenly, causing poor separation.[4] Ensure the silica gel is packed uniformly as a slurry.[4]
-
Avoid Column Overloading: Loading too much crude material onto the column will exceed its separation capacity.[4][10] A general rule of thumb is to use a ratio of at least 30:1 of silica gel to crude material by weight.[4]
Data Presentation
Table 1: Common Stationary and Mobile Phase Systems for Piperidine Derivative Purification
| Stationary Phase | Common Non-Polar Solvents | Common Polar Solvents | Basic Modifier (Typical %) | Application Notes |
| Silica Gel | Hexanes, Heptane | Ethyl Acetate, Dichloromethane | Triethylamine (0.1-1%) | Most common, but prone to causing tailing with basic compounds.[2][4][5] |
| Dichloromethane | Methanol | Ammonia in Methanol (1-2%) | A stronger solvent system for more polar piperidine derivatives.[3] | |
| Alumina (Neutral/Basic) | Hexanes, Heptane | Ethyl Acetate | Often not required | A good alternative to silica to avoid tailing of basic compounds.[2] |
| C18 Reverse-Phase | Water | Acetonitrile, Methanol | TFA or Formic Acid (0.1%) | Suitable for less polar derivatives; acid modifier improves peak shape.[2][11] |
Experimental Protocols
General Protocol: Flash Column Chromatography of a Piperidine Derivative
This protocol outlines a standard procedure for purifying a piperidine derivative using flash column chromatography on silica gel.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane.
-
Spot the solution on a TLC plate and test various solvent systems (e.g., mixtures of hexanes and ethyl acetate).
-
For basic compounds, add about 1% triethylamine to the eluent to prevent tailing.[3]
-
The goal is to find a solvent system where the desired compound has an Rf value of ~0.3.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Wet pack the chromatography column with the slurry, ensuring a level and compact bed by gently tapping the column.[3][12]
-
Drain the excess solvent until the solvent level is just above the surface of the silica.[12] Add a thin layer of sand to protect the silica surface.[6][12]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.[6]
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a portion of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (flash chromatography) to push the solvent through the column at a steady rate.
-
Begin collecting fractions in test tubes.[3]
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.[3][5]
-
-
Fraction Analysis:
Mandatory Visualizations
Caption: A typical experimental workflow for purifying piperidine derivatives via column chromatography.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. mastelf.com [mastelf.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Minimizing byproduct formation in the synthesis of substituted piperidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation during the synthesis of substituted piperidines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted piperidines and what are their typical byproducts?
A1: The three most common synthetic routes are:
-
Catalytic Hydrogenation of Pyridines: This is a direct and atom-economical method. However, it can be challenging due to the aromatic stability of the pyridine ring. Common byproducts include partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines), products from over-reduction leading to ring-opening (e.g., pentylamines), and N-alkylated piperidines if alcoholic solvents are used at elevated temperatures.[1][2]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline or a tetrahydroisoquinoline, which are piperidine derivatives. Potential byproducts can include incompletely cyclized intermediates and isomers, depending on the substitution pattern and reaction conditions.[3][4] The stereoselectivity can be influenced by kinetic versus thermodynamic control.[4][5]
-
Reductive Amination: This versatile method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding piperidine. Common byproducts include the alcohol resulting from the reduction of the starting carbonyl compound and dialkylation products if a primary amine is used.[6][7][8]
Q2: How can I minimize the formation of partially hydrogenated byproducts during the catalytic hydrogenation of pyridines?
A2: Incomplete reduction is a common issue. To drive the reaction to completion and minimize intermediates like dihydropyridines and tetrahydropyridines, consider the following:
-
Increase Hydrogen Pressure: Higher pressure can enhance the rate of hydrogenation.[1]
-
Optimize Catalyst Loading: Insufficient catalyst can lead to incomplete conversion. A typical loading is 5-10 mol%.
-
Select a More Active Catalyst: Rhodium on carbon (Rh/C) and Platinum(IV) oxide (PtO₂) are often more effective than Palladium on carbon (Pd/C) for pyridine hydrogenation.[1][2]
-
Elevate the Temperature: This can increase the reaction rate, but must be done cautiously to avoid promoting side reactions.
-
Choose an Appropriate Solvent: Protic solvents like acetic acid or ethanol can enhance the reaction rate.[1]
Q3: N-alkylation is a significant byproduct when I use alcoholic solvents in my hydrogenation reactions. How can this be prevented?
A3: N-alkylation occurs when the newly formed piperidine acts as a nucleophile and reacts with the alcohol solvent. To mitigate this:
-
Lower the Reaction Temperature: If feasible, performing the hydrogenation at a lower temperature can reduce the rate of N-alkylation.
-
Use a Non-Alkylating Solvent: Consider solvents like ethyl acetate, or ethereal solvents.
-
Protect the Nitrogen: In-situ protection of the piperidine nitrogen can be an effective strategy, although this adds extra steps to the synthesis.
Q4: My Pictet-Spengler reaction is giving me a mixture of diastereomers. How can I improve the stereoselectivity?
A4: The diastereoselectivity of the Pictet-Spengler reaction is influenced by both kinetic and thermodynamic factors.[4][5] To improve the diastereomeric ratio:
-
Temperature Control: Lower temperatures generally favor the kinetic product (often the cis-isomer), while higher temperatures can lead to the thermodynamically more stable product (often the trans-isomer) through equilibration.[4][5]
-
Solvent Selection: The polarity of the solvent can influence the transition state. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile, methanol) can impact the diastereoselectivity.[3]
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., TFA, HCl) can affect the reaction outcome.
Q5: During reductive amination, I observe a significant amount of alcohol byproduct from the reduction of my starting ketone. How can I avoid this?
A5: The formation of alcohol byproducts is due to the direct reduction of the carbonyl starting material. To favor the desired reductive amination pathway:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that preferentially reduces the iminium ion intermediate over the ketone or aldehyde.[6][7][9]
-
Two-Step Procedure: If using a less selective reducing agent like sodium borohydride (NaBH₄), a two-step procedure can be employed. First, form the imine intermediate, and then add the reducing agent.[8]
-
Control Reaction pH: For reagents like sodium cyanoborohydride (NaBH₃CN), maintaining a slightly acidic pH (around 6-7) favors the reduction of the iminium ion.[7]
Troubleshooting Guides
Catalytic Hydrogenation of Substituted Pyridines
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | 1. Insufficient hydrogen pressure. 2. Low catalyst activity or loading. 3. Inappropriate solvent. | 1. Increase hydrogen pressure (e.g., from 50 to 70 bar).[10] 2. Increase catalyst loading or use a more active catalyst (e.g., Rh/C, PtO₂).[1][2] 3. Use a protic solvent like acetic acid to activate the pyridine ring.[1] |
| Over-reduction (Ring Opening) | 1. Harsh reaction conditions (high temperature/pressure). 2. Highly active catalyst. | 1. Reduce temperature and/or pressure. 2. Choose a less aggressive catalyst or reduce catalyst loading. |
| N-Alkylation Byproduct | 1. Use of alcoholic solvents at elevated temperatures. | 1. Switch to a non-alkylating solvent (e.g., ethyl acetate). 2. Lower the reaction temperature. |
| Poor Chemoselectivity | 1. Reduction of other functional groups in the molecule. | 1. Select a catalyst known for higher chemoselectivity (e.g., specific Rh or Ru complexes). 2. Protect sensitive functional groups prior to hydrogenation. |
Pictet-Spengler Reaction
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Inefficient iminium ion formation. 2. Deactivated aromatic ring. 3. Inappropriate reaction conditions. | 1. Use an appropriate acid catalyst (e.g., TFA, HCl) to promote imine formation.[11] 2. The reaction works best with electron-rich β-arylethylamines. 3. Optimize temperature and reaction time; some reactions require heating while others proceed at room temperature.[12] |
| Mixture of Diastereomers | 1. Lack of stereocontrol in the cyclization step. | 1. Adjust the reaction temperature to favor either the kinetic (cis) or thermodynamic (trans) product.[4][5] 2. Screen different solvents to influence the transition state.[3] 3. For tryptophan derivatives, the choice of N-protecting group can influence stereoselectivity.[3] |
| Formation of Isoquinoline Byproduct | 1. Oxidation of the tetrahydro-β-carboline product. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use milder reaction conditions. |
Reductive Amination
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Formation of Alcohol Byproduct | 1. Direct reduction of the starting carbonyl compound. | 1. Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7][9] 2. For less selective hydrides, pre-form the imine before adding the reducing agent.[8] |
| Low Conversion | 1. Inefficient imine/iminium ion formation. 2. Sterically hindered substrates. | 1. Add a catalytic amount of acetic acid to facilitate imine formation.[6] 2. Increase reaction time or temperature. |
| Formation of Dialkylated Amine | 1. Reaction of the product amine with the carbonyl starting material. | 1. Use a larger excess of the primary amine. 2. Add the carbonyl compound slowly to the reaction mixture. |
Data Presentation: Comparison of Reaction Conditions
Catalytic Hydrogenation of 3-Methylpyridine
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Yield (%) | Reference |
| 5% Rh/C | 5 | 40 | Methanol | 16 | >99 | 98 | [1] |
| PtO₂ | 70 | Room Temp. | Acetic Acid | 4-6 | >99 | High | [1][10] |
| 10% Pd/C | 6 | 30 | Water/DCM | 5.5 | 100 | 99 | [13] |
| Rh/KB (Electrocatalytic) | Ambient | Ambient | MTBE | 6 | >99 | 98 | [14] |
Pictet-Spengler Reaction of Tryptamine Derivatives
| Tryptamine Derivative | Aldehyde | Catalyst/Acid | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Tryptamine | Benzaldehyde | TFA | CH₂Cl₂ | Room Temp. | 97 | - | [15] |
| D-Tryptophan methyl ester HCl | Piperonal | - | Acetonitrile | Reflux | High | 99:1 | [4] |
| N-benzyl tryptophan methyl ester | 5-hexenal | - | Benzene | Reflux | - | 23:77 | [16] |
| N-(9-fluorenyl)tryptamine | Benzaldehyde | Chiral Thiourea | Toluene | 0 °C | 92 | - (94% ee) |
Reductive Amination of Cyclohexanone with Benzylamine
| Reducing Agent | Solvent | Additive | Time (h) | Yield (%) | Byproducts | Reference |
| NaBH(OAc)₃ | 1,2-Dichloroethane | None | 4-6 | 95-98 | Minimal | [7] |
| NaBH₃CN | Methanol | Acetic Acid (to pH 6-7) | - | 70-85 | Potential cyanide contamination | [7] |
| NaBH₄ | Methanol | Stepwise addition | - | 40-60 | Significant cyclohexanol | [7] |
Experimental Protocols
Method 1: Catalytic Hydrogenation of 3-Methylpyridine using PtO₂
This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.[1][10]
Materials:
-
3-Methylpyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst), 5 mol%
-
Glacial Acetic Acid (5 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
High-pressure autoclave/hydrogenator
Procedure:
-
To a high-pressure reaction vessel, add 3-methylpyridine (1.0 g) and glacial acetic acid (5 mL).
-
Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Seal the reaction vessel and purge with nitrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to 70 bar.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas from the vessel.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and filter through a pad of Celite® to remove the catalyst.
-
Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude 3-methylpiperidine.
Method 2: Pictet-Spengler Reaction of Tryptamine and Benzaldehyde
This protocol is a general procedure for an acid-catalyzed Pictet-Spengler reaction.[11][12]
Materials:
-
Tryptamine (1.0 eq)
-
Benzaldehyde (1.0-1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA, 10-50 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve tryptamine in anhydrous dichloromethane in a round-bottom flask.
-
Add benzaldehyde to the stirred solution at room temperature.
-
Add trifluoroacetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 3: Reductive Amination of 4-Hydroxycyclohexanone with Benzylamine
This protocol utilizes sodium triacetoxyborohydride for a selective reductive amination.[6]
Materials:
-
4-Hydroxycyclohexanone (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Glacial acetic acid (1.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve 4-hydroxycyclohexanone in anhydrous dichloromethane.
-
To this solution, add benzylamine via syringe.
-
Add glacial acetic acid to the reaction mixture and stir at room temperature for 20-30 minutes.
-
Slowly add sodium triacetoxyborohydride in portions.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for catalytic hydrogenation of pyridines.
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Troubleshooting decision tree for piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 14. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and scalable method for the synthesis of α-aminonitriles like this compound is the Strecker synthesis.[1][2][3] This is a three-component reaction involving a ketone (N-Cbz-4-piperidone), a cyanide source (e.g., sodium or potassium cyanide), and an ammonia source (e.g., ammonium chloride).[2][3]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are:
-
N-Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone)
-
A cyanide source, such as Sodium Cyanide (NaCN) or Potassium Cyanide (KCN). For safety and handling reasons, TMSCN (trimethylsilyl cyanide) can also be used, often with a catalyst.[4]
-
An ammonia source, typically Ammonium Chloride (NH₄Cl) or aqueous ammonia.
Q3: What are the critical process parameters to control during scale-up?
A3: When scaling up the Strecker synthesis, it is crucial to control:
-
Temperature: The initial phase of the reaction is often carried out at low temperatures (0-15 °C) to manage the exothermicity of the reaction and minimize side product formation.[5]
-
Rate of addition of reagents: Slow, controlled addition of the cyanide source is critical for safety and to maintain temperature control.
-
Agitation: Efficient stirring is necessary to ensure proper mixing of the multiphasic reaction mixture, especially at a larger scale.
-
pH: The pH of the reaction mixture can influence the rate of reaction and the stability of the product.
Q4: What are the common side reactions to be aware of?
A4: A primary side reaction is the cyanohydrin formation from the reaction of the ketone with the cyanide source in the absence of the amine. Another potential issue is the hydrolysis of the nitrile group under certain conditions, leading to the corresponding amide or carboxylic acid.
Q5: How can the product be purified at a large scale?
A5: Purification at scale typically involves:
-
Extraction: After quenching the reaction, the product is usually extracted into an organic solvent.
-
Crystallization: The crude product obtained after solvent evaporation can be purified by crystallization from a suitable solvent system. A patent for a similar molecule suggests crystallization can be induced by adjusting the pH.[5]
-
Chromatography: While less common for large-scale production, column chromatography can be used for high-purity requirements, though it is more resource-intensive.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete imine formation. 2. Inactive cyanide source. 3. Incorrect pH. 4. Low reaction temperature leading to very slow kinetics. | 1. Ensure the ammonia source is in excess and allow sufficient time for imine formation before adding the cyanide. The use of a dehydrating agent like MgSO₄ can drive the equilibrium towards the imine.[6] 2. Use a fresh, dry cyanide source. 3. Adjust the pH to be slightly acidic to neutral to facilitate imine formation.[7] 4. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. |
| Formation of a Significant Amount of Cyanohydrin By-product | The rate of nucleophilic attack of cyanide on the ketone is faster than imine formation. | 1. Ensure the concentration of the ammonia source is high. 2. Add the cyanide source slowly after the imine has had sufficient time to form. 3. Some catalytic systems can favor the Strecker reaction over cyanohydrin formation.[4] |
| Exothermic Reaction is Difficult to Control | Rapid addition of the cyanide source at a large scale. | 1. Add the cyanide source portion-wise or as a solution via a dropping funnel at a controlled rate. 2. Ensure the cooling system of the reactor is efficient and can handle the heat load. 3. Dilute the reaction mixture to better dissipate the heat. |
| Product Oiling Out During Crystallization | 1. Presence of impurities. 2. Inappropriate solvent system. | 1. Wash the crude product with a non-polar solvent to remove non-polar impurities before crystallization. 2. Perform a solvent screen to find a suitable solvent or solvent mixture for crystallization. Consider anti-solvent crystallization. |
| Difficulty in Isolating the Product | The product may be soluble in the aqueous phase, especially if it is protonated. | 1. Adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before extraction. 2. Use a more polar extraction solvent or perform multiple extractions. 3. Salting out the aqueous layer with NaCl or other salts can decrease the product's solubility. |
Data Presentation
Table 1: Representative Reaction Conditions for Strecker Synthesis of 4-Aminopiperidine Derivatives
| Parameter | Condition A | Condition B | Condition C |
| Ketone | N-Cbz-4-piperidone | N-Cbz-4-piperidone | N-Cbz-4-piperidone |
| Ammonia Source | NH₄Cl / aq. NH₃ | NH₄Cl | (NH₄)₂CO₃ |
| Cyanide Source | NaCN | KCN | TMSCN |
| Solvent | Methanol / Water | Ethanol | Dichloromethane |
| Temperature | 0 °C to RT | 10 °C to 25 °C | Room Temperature |
| Reaction Time | 12 - 24 hours | 18 - 36 hours | 6 - 12 hours |
| Typical Yield | 75 - 85% | 70 - 80% | 80 - 95% |
Note: These are representative conditions based on general Strecker reaction literature and may require optimization for the specific target molecule.
Table 2: Comparison of Purification Methods
| Method | Pros | Cons | Scalability |
| Crystallization | Cost-effective, can provide high purity. | Can have lower recovery, may require solvent screening. | High |
| Column Chromatography | High purity achievable, good for removing close-eluting impurities. | High solvent consumption, labor-intensive, costly. | Low to Medium |
| Extraction & Wash | Good for initial work-up and removal of certain impurities. | May not provide high purity on its own. | High |
Experimental Protocols
Protocol: Scale-up Synthesis of this compound via Strecker Reaction
Materials:
-
N-Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq)
-
Ammonium chloride (1.5 eq)
-
Sodium cyanide (1.2 eq)
-
Methanol
-
Water
-
Dichloromethane (for extraction)
-
Brine solution
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge N-Benzyl 4-oxopiperidine-1-carboxylate and methanol. Cool the mixture to 0-5 °C with an ice bath.
-
Ammonia Addition: To the cooled solution, add a solution of ammonium chloride in water. Stir the mixture for 30 minutes.
-
Cyanide Addition: Slowly add a solution of sodium cyanide in water via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench by adding water. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for purification strategy.
References
- 1. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker Synthesis [organic-chemistry.org]
Validation & Comparative
Comparing the efficacy of different N-protecting groups for 4-amino-4-cyanopiperidine
For researchers, scientists, and drug development professionals engaged in the synthesis and modification of piperidine-containing scaffolds, the selection of an appropriate N-protecting group is a critical decision that significantly impacts the overall efficiency and success of a synthetic route. This guide provides an objective comparison of three commonly used N-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the protection of the secondary amine in 4-amino-4-cyanopiperidine. The evaluation is based on their respective efficacies in protection and deprotection, chemical stability, and compatibility with various reaction conditions, supported by available experimental data for related compounds.
Comparison of Key Characteristics
The choice of a protecting group is fundamentally dictated by its stability under various chemical conditions and the orthogonality of its deprotection method relative to other functional groups present in the molecule.
| Characteristic | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Protection Conditions | Mild base (e.g., triethylamine, NaOH) in an organic solvent (e.g., CH₂Cl₂, THF) | Mild base (e.g., NaHCO₃, Et₃N) in an aqueous or organic solvent | Mild base (e.g., NaHCO₃, pyridine) in an aqueous or organic solvent |
| Deprotection Conditions | Strong acid (e.g., trifluoroacetic acid (TFA), HCl in dioxane)[1][2][3] | Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids (e.g., HBr/AcOH)[4] | Secondary amines (e.g., 20% piperidine in DMF)[5][6][7][8] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. Labile to strong acids. | Stable to acidic and basic conditions. Labile to catalytic hydrogenolysis and strong reducing agents.[9] | Stable to acids and catalytic hydrogenation. Labile to bases.[10] |
| Key Advantages | High yields in protection, stable, and easy to handle. | Crystalline derivatives, stable to acidic and basic conditions. | Mild deprotection conditions, orthogonal to acid-labile groups. |
| Key Disadvantages | Harsh acidic deprotection can affect other acid-sensitive groups. | Requires specialized equipment for hydrogenation; benzyl group can be sensitive to some oxidative and reductive conditions. | Fmoc group is large and can decrease solubility; potential for side reactions with certain amino acids during deprotection. |
Experimental Data Summary
While direct comparative experimental data for the N-protection of 4-amino-4-cyanopiperidine is limited, the following table summarizes representative yields and conditions for the protection and deprotection of structurally related aminopiperidines.
| Protecting Group | Reaction | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Boc | Protection | L-glutamic acid dimethyl ester | (Boc)₂O, Et₃N, DMAP, CH₂Cl₂, RT, 6h | 92 | |
| Boc | Deprotection | N-Boc-4-aminopiperidine | 5 equiv. TFA, CH₂Cl₂, 60°C, 30 min (microwave) | High | [1] |
| Cbz | Protection | 4-cyanopiperidine | Cbz-Cl, in anhydrous DMSO | Not specified | [11] |
| Cbz | Deprotection | tert-butyl (1-benzylpiperidin-4-yl)carbamate | H₂, 10% Pd/C, Methanol, 12h | 99 | [4] |
| Fmoc | Protection | α-amino acids | Fmoc-Cl, NaHCO₃, acetone/water | ~90-95 | General Knowledge |
| Fmoc | Deprotection | Resin-bound amino acids | 20% piperidine in DMF, RT, 15-30 min | High | [8] |
Experimental Protocols
Protection of Amines with Boc Group (General Procedure)
A solution of the amine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran is treated with di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) in the presence of a base like triethylamine (1.2 equivalents) or aqueous sodium hydroxide. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and unreacted (Boc)₂O, followed by drying and evaporation of the organic solvent to yield the N-Boc protected amine.
Deprotection of N-Boc Group with Trifluoroacetic Acid (TFA)
The N-Boc protected amine is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added (typically in a 1:1 v/v ratio or as a 20-50% solution in DCM). The reaction is stirred at room temperature for 1-2 hours.[3] The solvent and excess TFA are then removed under reduced pressure. The resulting amine salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) and extracting the free amine into an organic solvent.
Protection of Amines with Cbz Group (General Procedure)
The amine (1 equivalent) is dissolved in a solvent mixture, often aqueous dioxane or acetone, and a base such as sodium carbonate or sodium bicarbonate is added. Benzyl chloroformate (Cbz-Cl, 1.1 equivalents) is then added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred until completion. The mixture is then typically diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the N-Cbz protected amine.
Deprotection of N-Cbz Group by Catalytic Hydrogenolysis
The N-Cbz protected amine is dissolved in a solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) is added. The mixture is then stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected amine.[4]
Protection of Amines with Fmoc Group (General Procedure)
The amine (1 equivalent) is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution. 9-Fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 equivalents) dissolved in dioxane is added dropwise at 0°C. The reaction is stirred for several hours at room temperature. The product is then typically extracted into an organic solvent, washed, dried, and concentrated.
Deprotection of N-Fmoc Group with Piperidine
The N-Fmoc protected amine is dissolved in N,N-dimethylformamide (DMF) and treated with a 20% solution of piperidine in DMF. The reaction is typically complete within 30 minutes at room temperature.[8] The deprotected amine is then isolated by removing the solvent and piperidine under high vacuum or by precipitation and washing.
Visualizing the Chemistry: Diagrams
To better illustrate the chemical transformations and decision-making process, the following diagrams are provided.
Caption: Structures of Boc, Cbz, and Fmoc protected 4-amino-4-cyanopiperidine.
Caption: General experimental workflow for protection and deprotection.
Caption: Decision-making workflow for selecting a suitable N-protecting group.
Conclusion
The selection of an N-protecting group for 4-amino-4-cyanopiperidine is a strategic choice that depends on the overall synthetic plan.
-
Boc protection is a robust and high-yielding method, ideal for syntheses that do not involve strongly acidic conditions in subsequent steps. Its removal requires harsh acidic conditions, which may not be suitable for sensitive substrates.
-
Cbz protection offers good stability to both acidic and basic conditions, making it a versatile choice. However, its removal by catalytic hydrogenation requires specific apparatus and may not be compatible with functional groups that are sensitive to reduction.
-
Fmoc protection provides the advantage of very mild basic deprotection conditions, which is beneficial for molecules with acid-labile functionalities. The bulkiness of the Fmoc group and the basic conditions for its removal need to be considered in the context of the overall molecular structure and stability.
Ultimately, the optimal protecting group will be determined by the specific requirements of the synthetic route, including the presence of other functional groups, the planned reaction conditions, and the desired final product. This guide provides the foundational information to aid researchers in making an informed decision for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. benchchem.com [benchchem.com]
- 11. chembk.com [chembk.com]
Navigating the Maze: A Comparative Guide to the In Vitro ADME Profile of Functionalized Piperidine Scaffolds
For researchers, scientists, and drug development professionals, the piperidine scaffold remains a cornerstone of modern medicinal chemistry, prized for its structural versatility and presence in numerous approved drugs. However, the journey from a promising piperidine-containing compound to a viable drug candidate is fraught with challenges, primarily dictated by its absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an objective comparison of the in vitro ADME profiles of variously functionalized piperidine scaffolds, supported by experimental data and detailed methodologies, to empower informed decision-making in drug discovery.
The inherent properties of the piperidine ring, such as its basicity and three-dimensional structure, offer a fertile ground for chemical modification to optimize therapeutic activity. Yet, these same features can profoundly influence a molecule's fate in the body. Understanding the structure-ADME relationships (SAR) is therefore paramount to designing piperidine analogs with favorable pharmacokinetic characteristics. This guide delves into key in vitro ADME parameters—solubility, permeability, metabolic stability, and cytochrome P450 (CYP450) inhibition—to illuminate how different functional groups on the piperidine scaffold steer these properties.
Comparative In Vitro ADME Data of Functionalized Piperidine Analogs
The following table summarizes in vitro ADME data for a series of piperidine and pyrrolidine analogs, highlighting the impact of various substituents on their pharmacokinetic profiles. The data is compiled from a study focused on the discovery of novel agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1]
| Compound ID | Scaffold | R Group | Mouse Microsomal Stability (CLint, µL/min/mg) | Human Microsomal Stability (CLint, µL/min/mg) | Aqueous Solubility at pH 6.8 (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| 80 | Piperidine | Phenyl | >231 | >231 | 2 | 1.8 |
| 82 | Piperidine | 3-hydroxyphenyl | - | - | 13 | 0.8 |
| 83 | Piperidine | 4-fluorophenyl | >231 | >231 | 2 | 1.5 |
| 85 | Pyrrolidine | Pyridin-3-yl | 148 | 155 | 13 | 1.5 |
| 54 | Piperidine | Pyridin-4-yl | 115 | 125 | 11 | 1.0 |
Data extracted from "In Vitro ADME Properties of Some Analogues a"[1]. Note: A lower CLint value indicates higher metabolic stability. A higher Papp value indicates greater permeability.
From this dataset, several key trends emerge:
-
Impact of Heteroaromatic Rings: Introduction of a pyridine ring (compounds 85 and 54 ) in place of a phenyl ring (compound 80 ) appears to improve metabolic stability in both mouse and human microsomes and enhances aqueous solubility.[1]
-
Effect of Hydroxylation: The addition of a hydroxyl group to the phenyl ring (compound 82 ) significantly increases aqueous solubility but may reduce permeability.[1]
-
Fluorination: Fluorination of the phenyl ring (compound 83 ) did not notably improve metabolic stability or solubility compared to the parent phenyl compound (80 ).[1]
-
Scaffold Comparison: While a direct, extensive comparison is limited by the available data, the pyrrolidine analog (85 ) demonstrates a comparable ADME profile to the piperidine analogs, suggesting that scaffold hopping can be a viable strategy for modulating these properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro ADME studies. Below are standardized protocols for the key assays discussed.
Aqueous Solubility Assay (Kinetic)
Purpose: To determine the kinetic solubility of a compound in an aqueous buffer, providing an early indication of its dissolution properties.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve a range of concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for equilibration.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering at a specific wavelength (e.g., 620 nm) with a plate reader.
-
Quantification (Optional): For a more precise measurement, the supernatant can be separated from any precipitate by filtration or centrifugation. The concentration of the compound in the supernatant is then determined by LC-MS/MS or UV spectroscopy against a standard curve.
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound using the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate system for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a well-formed barrier.
-
Assay Initiation:
-
Apical to Basolateral (A-B) Permeability: Add the test compound (at a known concentration, e.g., 10 µM) to the apical (donor) side of the transwell.
-
Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (receiver) side.
-
-
Sampling: At specified time points (e.g., 2 hours), collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
-
Apparent Permeability (Papp) Calculation: Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor compartment.
-
Efflux Ratio: The ratio of B-A Papp to A-B Papp is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is often indicative of active efflux.
Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 enzymes.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or mouse), a phosphate buffer (pH 7.4), and the test compound (e.g., at 1 µM).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, and then initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Quantification: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Cytochrome P450 (CYP450) Inhibition Assay
Purpose: To determine the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a common cause of drug-drug interactions.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform substrate (at a concentration close to its Km), and various concentrations of the test compound.
-
Reaction Initiation: Pre-warm the mixture at 37°C and initiate the reaction by adding NADPH.
-
Incubation and Termination: Incubate for a specific time, then terminate the reaction with a cold solvent.
-
Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
IC₅₀ Determination: Calculate the concentration of the test compound that causes 50% inhibition (IC₅₀) of the metabolite formation compared to a vehicle control.
Visualizing Workflows and Relationships
To further clarify these complex processes, the following diagrams illustrate a typical experimental workflow for in vitro ADME screening and the conceptual relationship between piperidine functionalization and key ADME outcomes.
In Vitro ADME Screening Workflow
Influence of Functional Groups on ADME
Conclusion
The in vitro ADME profile of functionalized piperidine scaffolds is a complex interplay of various physicochemical properties. Strategic functionalization is a powerful tool for medicinal chemists to navigate the challenges of drug metabolism and pharmacokinetics. By systematically evaluating solubility, permeability, metabolic stability, and CYP450 inhibition, researchers can build a comprehensive understanding of their compounds' behavior and prioritize those with the highest potential for in vivo success. The data and protocols presented in this guide serve as a valuable resource for designing and interpreting in vitro ADME studies, ultimately accelerating the development of new and effective piperidine-based therapeutics.
References
Comparative analysis of piperidine versus piperazine scaffolds in drug design
For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a potential drug candidate. Among the plethora of saturated heterocycles, piperidine and piperazine rings have emerged as "privileged scaffolds" due to their remarkable ability to bind to a wide array of biological targets with high affinity.
This guide presents an objective, data-driven comparison of these two ubiquitous scaffolds, offering insights into their respective strengths and weaknesses to inform strategic decisions in drug design.
Physicochemical Properties: A Tale of Two Nitrogens
The fundamental difference between piperidine and piperazine lies in the number of nitrogen atoms within their six-membered rings—piperidine possesses one, while piperazine has two at the 1 and 4 positions. This seemingly minor structural variance has significant repercussions for their physicochemical characteristics.
Piperidine is inherently more basic and lipophilic than piperazine.[1] The presence of a second nitrogen atom in piperazine, acting as an electron-withdrawing group, reduces the basicity of the first nitrogen.[2] This results in two distinct pKa values for piperazine, with the first being considerably lower than that of piperidine, rendering it less basic at physiological pH.[1] The higher basicity of piperidine can foster stronger ionic interactions with biological targets but may also lead to increased clearance and potential off-target effects.[1] Conversely, the dual pKa of piperazine provides medicinal chemists with greater flexibility to fine-tune basicity and solubility.[1]
The greater lipophilicity of the piperidine scaffold can enhance membrane permeability, a desirable trait for oral bioavailability. However, this may also increase susceptibility to metabolic breakdown and decrease aqueous solubility.[1] Piperazine, with its two nitrogen atoms, offers more opportunities for substitution, allowing for greater modulation of solubility and other properties.[1] In fact, piperazine derivatives have been explored as permeation enhancers, suggesting their potential to improve the absorption of other drugs.[1]
| Property | Piperidine | Piperazine | Key Considerations in Drug Design |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | Piperazine's second nitrogen offers an additional site for functionalization.[2] |
| pKa of Conjugate Acid | ~11.1 - 11.22[1][2] | pKa1: ~5.35 - 5.5, pKa2: ~9.73 - 9.8[1][2] | Piperidine is a significantly stronger base. Piperazine's dual pKa allows for finer tuning of basicity.[1][2] |
| Calculated logP (cLogP) | ~0.84 (parent)[1] | ~-1.1 (parent)[1] | Piperidine is more lipophilic, which can aid permeability but may increase metabolic liability.[1] |
| Aqueous Solubility | Miscible[1] | Freely Soluble[1] | Both parent scaffolds are water-soluble, but solubility of derivatives is highly substituent-dependent.[1] |
Pharmacological Activity: A Case Study in Receptor Selectivity
The choice between a piperidine and a piperazine scaffold can dramatically influence a drug's pharmacological activity and selectivity for its intended target. A compelling example is seen in the development of ligands for the histamine H3 (hH3R) and sigma-1 (σ1R) receptors.
In a study comparing structurally analogous compounds, the replacement of a piperazine ring with a piperidine ring did not significantly alter the affinity for the hH3R.[1][3] However, this modification led to a dramatic, several-orders-of-magnitude increase in affinity for the σ1R.[1][3] This demonstrates how the scaffold itself plays a critical role in dictating receptor selectivity, a crucial factor in minimizing off-target effects and improving a drug's safety profile.
| Compound | Scaffold | hH3R Kᵢ (nM)[1][3] | σ1R Kᵢ (nM)[1][3] |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
ADMET Profile Comparison: Navigating the In Vivo Landscape
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are paramount to its clinical success. The selection of a piperidine or piperazine core can significantly impact these parameters.
| ADMET Property | Piperidine | Piperazine | Strategic Implications for Drug Design |
| Metabolic Stability | Can be more stable depending on substitution patterns.[1] | Can be a site of metabolic liability.[1] | Piperidine may be favored when metabolic stability is a primary concern. |
| Permeability (Caco-2) | Permeability is highly dependent on substituents. | Can act as permeation enhancers.[1] | Piperazine may be advantageous for improving the oral absorption of poorly permeable drugs. |
| Plasma Protein Binding | Generally higher for more lipophilic derivatives. | Can be modulated to a greater extent due to two points of substitution.[1] | The choice of scaffold and its substituents allows for the tuning of the unbound drug concentration. |
Signaling Pathways and Experimental Workflows
The pharmacological effects of many piperidine- and piperazine-containing drugs are mediated through their interaction with G-protein coupled receptors (GPCRs). Understanding the downstream signaling pathways is essential for elucidating their mechanism of action.
A typical experimental workflow to assess the ADMET properties of a drug candidate involves a series of in vitro assays.
Experimental Protocols
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the test compound to the final desired concentration in phosphate buffer.
-
In a microcentrifuge tube, combine the test compound solution with the liver microsomes. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration in the incubation.[1]
Caco-2 Cell Permeability Assay
Objective: To assess the potential for oral absorption of a drug candidate by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with supplements)
-
Transwell® inserts (polycarbonate membrane)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Test compound
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in appropriate medium. Seed the cells onto Transwell® inserts at a suitable density (e.g., 6 x 10⁴ cells/cm²).[4]
-
Monolayer Differentiation: Culture the cells on the inserts for 21-28 days to allow them to differentiate and form a confluent monolayer with tight junctions.[4]
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A → B) Transport (Absorption):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound dissolved in transport buffer to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Basolateral to Apical (B → A) Transport (Efflux):
-
Perform the same procedure as for A → B transport, but add the test compound to the basolateral compartment and sample from the apical compartment.
-
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the rate of drug transport (dQ/dt).
-
Papp (cm/s) = (dQ/dt) / (A * C₀), where A is the surface area of the membrane and C₀ is the initial concentration of the compound in the donor compartment.[4]
-
-
Efflux Ratio (ER): Calculate the ER as Papp (B → A) / Papp (A → B). An ER greater than 2 suggests the involvement of active efflux transporters.
Conclusion
Both piperidine and piperazine are undeniably powerful scaffolds in the drug designer's toolkit.[1] The choice between them is not arbitrary but a strategic decision based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate.[1] Piperidine's higher basicity and greater lipophilicity can be advantageous for certain target interactions and membrane permeability, while piperazine's dual nitrogen atoms offer more opportunities for substitution, modulation of basicity, and potentially improved aqueous solubility.[1] A thorough understanding of the comparative attributes of these scaffolds, supported by robust experimental data, is essential for the rational design of novel and effective therapeutics.
References
Validation of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate as a Viable Synthetic Building Block: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the piperidine moiety is a privileged structure, frequently found in marketed drugs and clinical candidates. This guide provides a comprehensive validation of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate as a versatile and efficient building block for the synthesis of diverse molecular entities with therapeutic potential. Through a comparative analysis with a common alternative and supported by experimental data and protocols, we demonstrate its value in accelerating drug discovery programs.
Introduction to a Versatile Scaffold
This compound is a trifunctional building block featuring a protected secondary amine within the piperidine ring (Cbz group), a primary amine, and a nitrile group at the C4 position. This unique arrangement offers multiple points for diversification, allowing for the exploration of a broad chemical space. The Cbz (carboxybenzyl) protecting group provides stability under various reaction conditions and can be selectively removed, enabling further functionalization of the piperidine nitrogen. The 4-amino and 4-cyano groups serve as handles for the introduction of various pharmacophoric elements, making this building block particularly attractive for the synthesis of targeted libraries for hit-to-lead and lead optimization campaigns.
Comparative Analysis: Cbz vs. Boc Protection
In the synthesis of 4-amino-4-cyanopiperidine derivatives, the choice of the nitrogen protecting group on the piperidine ring is a critical consideration. The two most common choices are the carboxybenzyl (Cbz) group, yielding the title compound, and the tert-butyloxycarbonyl (Boc) group, yielding the analogous tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate. The selection of the protecting group influences not only the synthetic strategy but also the overall efficiency and cost-effectiveness of the process.
The primary route to these compounds is the Strecker synthesis, a one-pot, three-component reaction between a ketone (N-protected 4-piperidone), a cyanide source (e.g., sodium cyanide), and an ammonia source (e.g., ammonium chloride).
Table 1: Comparison of this compound and tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate
| Feature | This compound | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate |
| Starting Material | N-Cbz-4-piperidone | N-Boc-4-piperidone |
| Typical Yield in Strecker Synthesis | 80-90% | 85-95% |
| Deprotection Conditions | Hydrogenolysis (e.g., H₂, Pd/C), HBr/AcOH | Acidic conditions (e.g., TFA, HCl in dioxane) |
| Orthogonality | Orthogonal to Boc and Fmoc protecting groups | Orthogonal to Cbz and Fmoc protecting groups |
| Stability | Generally stable to acidic and basic conditions | Labile to strong acids |
| Cost of Starting Material | Generally lower than N-Boc-4-piperidone | Generally higher than N-Cbz-4-piperidone |
While both building blocks demonstrate high yields in the Strecker synthesis, the choice between them often depends on the desired synthetic endgame. The Cbz group's stability to acidic conditions and its removal under neutral hydrogenolysis conditions offers a distinct advantage when acid-labile groups are present elsewhere in the molecule. Conversely, the Boc group is preferred when subsequent steps involve reactions sensitive to catalytic hydrogenation.
Experimental Protocols
Synthesis of this compound via Strecker Reaction
This protocol outlines the synthesis of the title compound from N-Cbz-4-piperidone.
Materials:
-
N-Cbz-4-piperidone
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Cbz-4-piperidone (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents) and a solution of sodium cyanide (1.5 equivalents) in water.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a white to off-white solid.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable precursor for the synthesis of inhibitors targeting various biological pathways implicated in disease.
CCR5 Antagonists for HIV Treatment
The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV to enter host immune cells.[1] Small molecule antagonists that bind to CCR5 can block this interaction, preventing viral entry.[2] The 4-aminopiperidine scaffold is a key component of several potent CCR5 antagonists. The primary amine of the building block can be functionalized to interact with key residues in the CCR5 binding pocket, such as Glu283.[3]
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. [PDF] Molecular Interactions of CCR5 with Major Classes of Small-Molecule Anti-HIV CCR5 Antagonists | Semantic Scholar [semanticscholar.org]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Amino-4-Cyanopiperidines
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of two primary synthetic routes to 4-amino-4-cyanopiperidines, a crucial building block in numerous pharmacologically active compounds. By presenting key quantitative data, detailed experimental protocols, and visual workflow diagrams, this document aims to inform strategic decisions in synthetic route selection.
Introduction
The 4-amino-4-cyanopiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of compounds targeting various biological pathways. The development of efficient and scalable synthetic routes to this key intermediate is of significant interest. This guide benchmarks two common strategies: a one-pot Strecker-type synthesis and a multi-step approach commencing with the dehydration of a piperidine-4-carboxamide.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two primary synthetic routes to N-Boc-4-amino-4-cyanopiperidine, a protected form of the target molecule, facilitating further synthetic manipulations.
| Parameter | Route 1: One-Pot Strecker-type Synthesis | Route 2: Multi-step Synthesis from Carboxamide |
| Starting Material | N-Boc-4-piperidone | N-Boc-piperidine-4-carboxamide |
| Key Transformations | Iminium formation followed by cyanidation | Dehydration followed by amination |
| Number of Steps | 1 (One-pot) | 2 |
| Key Reagents | Ammonium chloride, Sodium cyanide | Phosphorus oxychloride, reagents for amination |
| Overall Yield | ~75-85% | Yield is dependent on the efficiency of the amination step, which can be challenging. Dehydration yields are typically high (70-90%). |
| Purity of Final Product | Generally high after chromatography | Purity can be affected by side reactions in the amination step. |
| Process Scalability | Potentially high due to one-pot nature | Can be scalable, but requires optimization of each step. |
| Safety Considerations | Use of highly toxic sodium cyanide. | Use of corrosive and hazardous phosphorus oxychloride. |
Experimental Protocols
Route 1: One-Pot Strecker-type Synthesis of N-Boc-4-amino-4-cyanopiperidine
This route leverages the classical Strecker reaction, a three-component reaction between a ketone, an ammonia source, and a cyanide source, to directly form the α-aminonitrile.[1][2][3]
Reaction Scheme:
Detailed Experimental Protocol:
-
To a solution of N-Boc-4-piperidone (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.5 equivalents) in water, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-amino-4-cyanopiperidine.
Route 2: Multi-step Synthesis via Dehydration of N-Boc-piperidine-4-carboxamide
This route involves the initial formation of a 4-cyanopiperidine derivative followed by the introduction of the amino group at the 4-position.
Step 2a: Dehydration of N-Boc-piperidine-4-carboxamide
This step converts the carboxamide group to a nitrile.[4]
Reaction Scheme:
Detailed Experimental Protocol:
-
Dissolve N-Boc-piperidine-4-carboxamide (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3, 1.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude N-Boc-4-cyanopiperidine can often be used in the next step without further purification.
Step 2b: Amination of N-Boc-4-cyanopiperidine
The introduction of an amino group at the 4-position of the cyanopiperidine ring is a challenging transformation. While direct amination methods are not well-established for this specific substrate, a potential approach could involve a Ritter-type reaction or other methods of C-H amination, though these often require harsh conditions and may have limited yields. Further research and optimization are required to establish a reliable and efficient protocol for this step.
Mandatory Visualization
The following diagrams illustrate the logical flow of the two synthetic routes, providing a clear visual comparison.
Caption: Comparative workflow of the two main synthetic routes.
Conclusion
The one-pot Strecker-type synthesis (Route 1) presents a more convergent and efficient approach to N-Boc-4-amino-4-cyanopiperidine, with a higher overall yield in a single step. However, it necessitates the handling of highly toxic cyanide salts.
The multi-step synthesis (Route 2) starting from the corresponding carboxamide offers a viable alternative, particularly if the starting material is readily available. The dehydration step is generally efficient. The main drawback of this route is the challenging amination of the 4-position of the cyanopiperidine ring, which requires significant optimization to be competitive with the Strecker approach.
The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability requirements, and the laboratory's capabilities for handling hazardous reagents. For rapid and efficient access to the target compound, the one-pot Strecker synthesis is the recommended route, provided appropriate safety measures are in place. Further investigation into efficient amination methods for 4-cyanopiperidines could enhance the viability of the multi-step approach.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzyl 4-amino-4-cyanopiperidine-1-carboxylate Analogs and Related Scaffolds in Drug Discovery
An In-Depth Analysis of In Silico Modeling, Docking Studies, and Biological Activity
This guide provides a comparative analysis of benzyl 4-amino-4-cyanopiperidine-1-carboxylate analogs and structurally related 4-aminopiperidine derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their design, synthesis, biological evaluation, and computational analysis against various therapeutic targets. This document summarizes key findings from recent studies to facilitate informed decision-making in medicinal chemistry and drug design.
Comparative Analysis of Biological Activity
The 4-aminopiperidine scaffold is a versatile template in drug discovery, with analogs demonstrating a range of biological activities. This section compares the performance of different series of 4-aminopiperidine derivatives against targets such as dipeptidyl peptidase IV (DPP-IV), fungal ergosterol biosynthesis, and thymidylate synthase.
Table 1: Comparative Inhibitory Activity of 4-Aminopiperidine Derivatives against Dipeptidyl Peptidase IV (DPP-IV)
| Compound Series | Specific Analog | Target | IC50 (µM) | Binding Affinity (ΔG, kcal/mol) | Reference Compound |
| 4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil Derivatives[1] | Compound 9i | DPP-IV | 9.25 ± 0.57 | Not Reported | Sitagliptin |
| 4-Benzylpiperidine Derivatives[2] | Compound 1 | DPP-IV | 1.6 ± 0.04 | -8.9 | Sitagliptin |
| 4-Amino-1-benzylpiperidine Derivatives[2] | Compound 4 | DPP-IV | 4 ± 0.08 | -8.9 | Sitagliptin |
Table 2: Antifungal and Anticancer Activity of Substituted 4-Aminopiperidines
| Compound Series | Specific Analog | Target Organism/Cell Line | Biological Target | IC50 (µM) | Reference Compound |
| 1-Benzyl-N-alkylpiperidin-4-amines[3] | Compound 2b | Candida spp., Aspergillus spp. | Ergosterol Biosynthesis | Not explicitly stated in IC50, but high activity noted | Amorolfine, Voriconazole |
| 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives[4] | Compound 5h | SW480 (colorectal cancer) | Thymidylate Synthase | 15.70 ± 0.28 | Cisplatin, 5-Fluorouracil |
| 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives[4] | Compound 5h | MCF-7 (breast cancer) | Thymidylate Synthase | 16.50 ± 4.90 | Cisplatin, 5-Fluorouracil |
Experimental Protocols
A summary of the key experimental methodologies cited in the referenced studies is provided below.
Molecular Docking Protocol
Molecular docking simulations are widely used to predict the binding orientation and affinity of a ligand to a protein target. A general workflow is as follows:
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., DPP-IV, PDB ID: 1X70) is obtained from the Protein Data Bank.[2] Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.
-
Ligand Preparation: The 2D structures of the analog compounds are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: Software such as AutoDock Vina is used for the docking calculations.[5][6] A grid box is defined around the active site of the protein to encompass the binding pocket.
-
Analysis of Results: The resulting docking poses are analyzed based on their binding energy (ΔG) and interactions with key amino acid residues in the active site.[2] Visualization is often performed using software like Biovia Discovery Studio.[5]
In Vitro DPP-IV Inhibition Assay
The inhibitory activity of the synthesized compounds against DPP-IV is determined using an in vitro enzymatic assay.
-
A MAK 203 kit or a similar fluorometric method is used to assess DPP-IV activity.[1][7]
-
The assay measures the cleavage of a substrate like Gly-Pro-p-nitroanilide (GPpNA).[8]
-
The fluorescence or absorbance is measured over time in the presence and absence of the test compounds.
-
The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curves.[2]
Antiproliferative (MTT) Assay
The cytotoxic effects of compounds on cancer cell lines are commonly evaluated using the MTT assay.[4]
-
Cancer cells (e.g., SW480, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin, 5-Fluorouracil) for a specified period (e.g., 72 hours).[4]
-
After incubation, an MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the MTT to formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis
Flow cytometry is used to investigate the effect of a compound on the cell cycle distribution.[4]
-
Cells are treated with the compound at different concentrations for a defined time.
-
The cells are then harvested, washed, and fixed (e.g., with cold ethanol).
-
The fixed cells are treated with RNase and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).
-
The DNA content of the cells is analyzed by a flow cytometer.
-
The percentages of cells in different phases of the cell cycle (G0/G1, S, G2/M) are quantified.[4]
Visualizations
The following diagrams illustrate key workflows and concepts in the study of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. oatext.com [oatext.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase IV: development, design, synthesis and biological evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]
A Comparative Analysis of the Biological Activity of Substituted Piperidine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The introduction of substituents onto the piperidine ring often creates chiral centers, leading to the existence of stereoisomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit profound differences in their biological activity, including potency, efficacy, and toxicity. This guide provides an objective comparison of the biological activities of stereoisomers of substituted piperidines, supported by experimental data, to aid researchers in the rational design and development of more effective and safer therapeutic agents.
Methylphenidate: A Case Study in Stereoselectivity
Methylphenidate, a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD), is a prime example of the pharmacological importance of stereoisomerism in substituted piperidines. It exists as four stereoisomers due to two chiral centers, but the therapeutic activity is almost exclusively attributed to the d-threo-enantiomer.
Data Presentation: Biological Activity of Methylphenidate Stereoisomers
The following table summarizes the quantitative data on the differential activity of d-threo- and l-threo-methylphenidate at their primary targets, the dopamine transporter (DAT) and the norepinephrine transporter (NET).
| Stereoisomer | Target | Biological Activity Metric | Value (nM) | Reference |
| d-threo-methylphenidate | Dopamine Transporter (DAT) | IC50 | 33 | [1] |
| Ki | - | |||
| Norepinephrine Transporter (NET) | IC50 | 244 | [1] | |
| Ki | - | |||
| l-threo-methylphenidate | Dopamine Transporter (DAT) | IC50 | 540 | [1] |
| Ki | - | |||
| Norepinephrine Transporter (NET) | IC50 | 5100 | [1] | |
| Ki | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
As the data clearly indicates, d-threo-methylphenidate is significantly more potent at inhibiting both the dopamine and norepinephrine transporters compared to its l-threo counterpart. In fact, the pharmacological specificity of methylphenidate is considered to reside entirely in the d-threo isomer, with the l-isomer being largely inactive.[2]
Fentanyl and its Analogs: Extreme Stereodifferences in Opioid Receptor Activity
Fentanyl, a potent synthetic opioid, and its analogs also demonstrate remarkable stereoselectivity in their interaction with opioid receptors, particularly the µ-opioid receptor. The positioning of a methyl group on the piperidine ring, as seen in 3-methylfentanyl, creates stereoisomers with vastly different analgesic potencies.
Data Presentation: Biological Activity of Fentanyl Analog Stereoisomers
The cis-isomers of 3-methylfentanyl are noted to be the more potent ones.[3] For instance, the analgesic potency of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropionamide (a derivative of 3-methylfentanyl) is 28 times that of fentanyl and 6300 times that of morphine.[4] Studies have shown an excellent correlation between the analgesic potency and the specific binding affinity for the opiate receptor.[4]
| Stereoisomer | Receptor | Biological Activity Metric | Value | Reference |
| (+)-cis-3-methylfentanyl | µ-opioid | Wash-resistant inhibition of binding | Potent | [5] |
| (-)-cis-3-methylfentanyl | µ-opioid | Wash-resistant inhibition of binding | Inactive | [5] |
| (+)-31 (a fentanyl analog) | µ-opioid | Ki (nM) | 1.86 | [6] |
| (-)-31 (a fentanyl analog) | µ-opioid | Ki (nM) | 4.96 | [6] |
| Carfentanil | µ-opioid | IC50 (nM) | 0.19 | [7][8] |
| Lofentanil (with 3-methyl group) | µ-opioid | IC50 (nM) | 0.208 | [8] |
Ki: Inhibitory constant. IC50: Half-maximal inhibitory concentration.
These examples underscore the critical role of stereochemistry in the design of potent and selective opioid analgesics.
Cis-Trans Isomerism in 3-Substituted Piperidines
Beyond enantiomers, diastereomers such as cis- and trans-isomers of substituted piperidines also exhibit differential biological activity. This is particularly evident in their interactions with monoamine transporters.
Data Presentation: Activity of cis/trans-3-Substituted Piperidine Isomers
| Compound Class | Isomer | Target | Activity |
| 2,5-disubstituted piperidine derivatives | cis | Dopamine Transporter (DAT) | More potent and selective |
| trans | Dopamine Transporter (DAT) | Less active |
Experimental Protocols
Synaptosomal Monoamine Uptake Assay
This assay is crucial for determining the potency of compounds in inhibiting the reuptake of neurotransmitters like dopamine and norepinephrine.
1. Preparation of Synaptosomes:
-
Rodent brain regions rich in the target transporter (e.g., striatum for DAT, frontal cortex for NET) are dissected and homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes (nerve terminals).
-
The synaptosomal pellet is resuspended in a suitable buffer.
2. Uptake Inhibition Assay:
-
Synaptosomes are pre-incubated with varying concentrations of the test compounds (e.g., stereoisomers of a substituted piperidine).
-
A radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) is added to initiate the uptake reaction.
-
The reaction is allowed to proceed for a short period at a physiological temperature (e.g., 37°C).
-
The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled neurotransmitter.
-
The filters are washed with ice-cold buffer to remove any unbound radiolabel.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is calculated.
Locomotor Activity Assay in Rodents
This in vivo assay is used to assess the stimulant or depressant effects of compounds on the central nervous system.
1. Animal Habituation:
-
Rodents (typically rats or mice) are individually placed in open-field arenas equipped with infrared beams to automatically record their movement.
-
The animals are allowed to habituate to the new environment for a specific period (e.g., 30-60 minutes).
2. Drug Administration:
-
Following habituation, the animals are administered the test compound (e.g., different stereoisomers of methylphenidate) or a vehicle control, typically via intraperitoneal (IP) injection or oral gavage.
3. Data Recording:
-
The locomotor activity of each animal is recorded for a set duration (e.g., 60-120 minutes) post-injection. Key parameters measured include total distance traveled, horizontal activity, and rearing frequency.
4. Data Analysis:
-
The data is analyzed to compare the effects of different doses and stereoisomers on locomotor activity. The dose that produces 50% of the maximum effect (ED50) can be determined.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of dopamine and norepinephrine transporters and their inhibition by substituted piperidines.
Experimental Workflow
Caption: Experimental workflow for comparing the biological activity of substituted piperidine stereoisomers.
Logical Relationship Diagram
Caption: Logical relationship between stereochemistry and biological activity of substituted piperidines.
References
- 1. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methylfentanyl - Wikipedia [en.wikipedia.org]
- 4. Studies on synthesis and relationship between analgesic activity and receptor affinity for 3-methyl fentanyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-cis-3-methylfentanyl and its analogs bind pseudoirreversibly to the mu opioid binding site: evidence for pseudoallosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate. The following procedures are based on guidelines for structurally similar chemicals due to the absence of a specific Safety Data Sheet (SDS) for this exact compound. It is crucial to handle this compound with care, assuming it may possess hazards similar to related aminonitrile and piperidine derivatives.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure that all appropriate personal protective equipment is worn and that you are working in a designated, well-ventilated area.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust.[1][2] |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and pants | To prevent skin exposure.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated.[2][3] | To avoid inhalation of dust or vapors.[1][3] |
II. Spill Management and Emergency Procedures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Table 2: Spill Classification and Response
| Spill Size | Containment and Cleanup Procedure | Key Precautions |
| Small Spill | 1. Ensure adequate ventilation.[3] 2. Gently sweep or scoop up the material. 3. Place into a suitable, labeled container for chemical waste disposal.[3] 4. Clean the spill area with soap and water. | Avoid generating dust.[3] |
| Large Spill | 1. Evacuate the immediate area. 2. Control sources of ignition.[1] 3. Contain the spill using inert absorbent material (e.g., sand, vermiculite).[2] 4. Sweep or shovel the material into a suitable, labeled container for disposal.[3] 5. Prevent the material from entering drains or waterways.[3] | Do not allow the product to enter drains.[3] |
III. Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Containerization:
-
Place the waste material in a clearly labeled, sealed container. The label should include the chemical name: "this compound".
-
-
Waste Segregation:
-
Engage a Licensed Waste Disposal Contractor:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed chemical waste disposal company.
-
Provide the waste disposal company with all available safety information.
-
-
Documentation:
-
Maintain a record of the disposal, including the quantity of waste, date of disposal, and the name of the disposal company.
-
Hazardous Decomposition Products: Upon combustion, this compound may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[2][3]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Benzyl 4-amino-4-cyanopiperidine-1-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for Benzyl 4-amino-4-cyanopiperidine-1-carboxylate was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including 4-cyanopiperidine and other N-substituted piperidine derivatives. It is imperative to conduct a thorough, site-specific risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department. This guide provides procedural, step-by-step guidance to researchers, scientists, and drug development professionals for the safe handling and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Compounds containing the cyanopiperidine moiety are classified as toxic if swallowed, in contact with skin, or if inhaled. They can also cause serious skin and eye irritation or damage.[1][2] Therefore, a stringent approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Change gloves frequently and immediately if contaminated.[3][4] | Prevents skin contact, which can be a route of toxic exposure. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[3][5] | Protects against splashes and aerosols that can cause serious eye damage. |
| Skin and Body Protection | A buttoned lab coat should be worn at all times. For larger quantities or tasks with a high risk of contamination, consider chemical-resistant coveralls.[3][4][6] | Protects skin from accidental contact with the chemical. |
| Respiratory Protection | All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5][7] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required. Consult with your institution's EHS for respirator selection and fit-testing.[4] | The compound may be harmful if inhaled. A fume hood provides the primary engineering control to prevent respiratory exposure. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound from receipt to disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step 1: Preparation
-
Don PPE: Before entering the laboratory, put on a lab coat, closed-toe shoes, and long pants. Inside the lab, don safety goggles and the appropriate chemical-resistant gloves.[4]
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. Place all necessary equipment, such as spatulas, weigh boats, and the reaction vessel, inside the fume hood before introducing the chemical.[3]
-
Gather Materials: Assemble all reagents and solvents needed for the procedure.
-
Waste Containers: Prepare clearly labeled hazardous waste containers for solid and liquid waste.
Step 2: Handling
-
Weighing: When weighing the compound, use a tared weigh boat inside the fume hood to contain any dust.[3] Handle the container carefully to avoid generating airborne particles.
-
Transfer: Slowly and carefully transfer the weighed solid into the reaction vessel.
-
Dissolution: Add the desired solvent to dissolve the compound. Keep the container sealed or covered as much as possible during the reaction.
Step 3: Cleanup
-
Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
PPE Removal: Remove your PPE in the correct order to avoid cross-contamination: remove outer gloves, then the lab coat, followed by safety goggles, and finally inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][8]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.[3] All waste contaminated with this compound should be treated as hazardous.
Table 2: Chemical Waste Disposal Protocols
| Waste Type | Disposal Procedure | Rationale |
| Contaminated Solid Waste | Place all disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) into a designated, sealed, and clearly labeled hazardous waste container.[3] | Prevents the spread of contamination and ensures proper disposal by EHS. |
| Contaminated Liquid Waste | Collect all solutions containing the chemical in a sealed and clearly labeled hazardous waste container. Do not pour down the drain.[1][5] | Prevents the release of toxic chemicals into the sewer system and the environment. |
| Empty Containers | Rinse the empty container with a suitable solvent three times. Collect the rinsate as contaminated liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may include defacing the label before disposal. | Ensures that residual chemical is not inadvertently released. |
All chemical waste must be disposed of through your institution's Environmental Health and Safety department and in accordance with all local, state, and federal regulations.[1][5] High-temperature incineration by a licensed chemical waste management company is often the preferred method for compounds of this nature.[5][9]
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
